molecular formula C6H9N3O2 B3290639 4-nitro-1-(propan-2-yl)-1H-imidazole CAS No. 866251-86-7

4-nitro-1-(propan-2-yl)-1H-imidazole

Cat. No.: B3290639
CAS No.: 866251-86-7
M. Wt: 155.15 g/mol
InChI Key: LXGQVQUYSTYSSX-UHFFFAOYSA-N
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Description

4-Nitro-1-(propan-2-yl)-1H-imidazole is a synthetic nitroimidazole derivative that serves as a valuable chemical intermediate and reference standard in organic and medicinal chemistry research. The compound features a nitroimidazole core, a privileged scaffold in drug discovery known for its broad spectrum of pharmacological activities . Its structure, incorporating an isopropyl substituent at the N-1 position, makes it a key intermediate in the regioselective synthesis of more complex N-alkylated nitroimidazole molecules . This regioselective alkylation is a critical step in the development of novel chemical entities . Researchers utilize this compound primarily as a building block for the development of new molecules with potential biological activity. The nitroimidazole class of compounds, to which it belongs, is widely studied for its antimicrobial, antiprotozoal, and anticancer properties . The mechanism of action for bioactive nitroimidazoles generally involves the enzymatic reduction of the nitro group within anaerobic cells, leading to the formation of radical anions and reactive intermediates that cause DNA damage and ultimately cell death . This product is intended for research and laboratory use only. It is not approved for human consumption, diagnosis, or treatment. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGQVQUYSTYSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Bioreductive Applications of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of rigid, polar heterocyclic fragments is essential for optimizing target binding and modulating pharmacokinetic profiles. 4-Nitro-1-(propan-2-yl)-1H-imidazole (commonly referred to as 1-isopropyl-4-nitro-1H-imidazole) is a highly versatile nitroaromatic building block[1]. It serves a dual purpose in medicinal chemistry: as a sterically tuned fragment for structure-based drug design (e.g., in WDR5-MYC and PAK4 inhibitors)[1],[2], and as an oxygen-sensitive bioreductive trigger in the development of hypoxia-activated prodrugs (HAPs)[3].

This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic causality behind its bioreductive activation.

Physicochemical Profiling & Structural Causality

The molecular architecture of 4-nitro-1-(propan-2-yl)-1H-imidazole is defined by three distinct functional domains, each contributing to its pharmacological utility:

  • The 1H-Imidazole Core: Provides foundational aromaticity and hydrogen-bonding capabilities. It frequently acts as a hinge-binding motif in kinase inhibitors[2].

  • The 1-Isopropyl Substitution: The addition of the branched propan-2-yl group at the N1 position increases the lipophilicity of the molecule compared to its unsubstituted counterpart. This steric bulk is deliberately utilized to fill specific hydrophobic pockets (such as the S1 pocket in WDR5 targets) and improves overall membrane permeability[1].

  • The 4-Nitro Group: A strong electron-withdrawing group that dictates the molecule's redox potential. The placement at the C4 position (as opposed to C2 or C5) results in a lower (more negative) one-electron reduction potential. This makes the compound slightly more resistant to reduction, ensuring that activation only occurs under severe hypoxic conditions, thereby enhancing tumor or pathogen selectivity[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical identifiers and properties of the compound[4],[5].

PropertyValue / Identifier
IUPAC Name 4-nitro-1-(propan-2-yl)-1H-imidazole
CAS Registry Number 866251-86-7
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Canonical SMILES CC(C)N1C=NC([O-])=C1
InChIKey LXGQVQUYSTYSSX-UHFFFAOYSA-N
Purity Standard (Commercial) ≥ 95%

Experimental Protocol: Synthesis via N-Alkylation

The primary synthetic route to 4-nitro-1-(propan-2-yl)-1H-imidazole involves the direct N-alkylation of commercially available 4-nitro-1H-imidazole. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, allowing for the use of a mild base to generate the reactive imidazolide nucleophile[2].

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to downstream applications.

Reagents Required:

  • 4-nitro-1H-imidazole (1.0 eq, 2.0 mmol, 226 mg)

  • 2-bromopropane (1.2 eq, 2.4 mmol, 0.19 mL)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 4.0 mmol, 552 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Workflow:

  • Preparation of the Nucleophile: Dissolve 4-nitro-1H-imidazole in 10 mL of anhydrous DMF under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the alkyl halide, while DMF effectively solubilizes both the organic substrate and the inorganic base.

  • Deprotonation: Add K₂CO₃ to the solution and stir at room temperature for 15–20 minutes. Causality: The mild base deprotonates the acidic N-H of the imidazole ring, generating a highly nucleophilic imidazolide anion[2].

  • Alkylation (Sₙ2 Substitution): Introduce 2-bromopropane dropwise to the reaction mixture. Elevate the temperature to 65 °C and maintain continuous stirring overnight. Causality: Mild heating provides the necessary activation energy to drive the bimolecular nucleophilic substitution (Sₙ2) while minimizing elimination side reactions.

  • In-Process Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (e.g., 50% EtOAc in Hexanes) or LC-MS. Validation Check: Do not proceed to workup until the complete disappearance of the starting material mass/spot is confirmed[1].

  • Workup & Isolation: Cool the mixture to room temperature and filter it through a Celite pad to remove insoluble inorganic salts (excess K₂CO₃ and the KBr byproduct). Concentrate the filtrate under reduced pressure to remove the DMF solvent[2].

  • Purification: Subject the crude residue to silica gel flash chromatography to isolate the pure 1-isopropyl-4-nitro-1H-imidazole.

Mechanism of Action: Bioreductive Activation

Nitroimidazoles function as sophisticated prodrugs that remain inert under normoxic conditions but transform into potent cytotoxins in hypoxic microenvironments (such as solid tumors or necrotic granulomas in Mycobacterium tuberculosis infections)[6],[7].

The Futile Cycling Mechanism

The selectivity of 4-nitroimidazoles is governed by oxygen-sensitive one-electron oxidoreductases.

  • Under Normoxia: The enzyme transfers a single electron to the nitro group, forming a nitro radical anion. Because oxygen is highly electronegative, it acts as an electron sink, stripping the electron from the radical to form superoxide (O₂•⁻) and regenerating the intact, inactive prodrug. This "futile cycling" protects healthy, oxygenated tissues from toxicity[6],[3].

  • Under Hypoxia: In the absence of competing oxygen, the nitro radical anion undergoes further irreversible reductions—first to a nitroso intermediate, and ultimately to a highly reactive hydroxylamine. This hydroxylamine derivative covalently cross-links with cellular macromolecules (DNA and proteins), inducing replication stress and cytostasis[6],[8].

BioreductivePathway Prodrug 4-Nitroimidazole (Prodrug) Enzyme 1e⁻ Reduction (Oxidoreductases) Prodrug->Enzyme Radical Nitro Radical Anion (R-NO2•⁻) Enzyme->Radical Normoxia Normoxia (O2 Present) Radical->Normoxia O2 Competition Hypoxia Hypoxia (Low O2) Radical->Hypoxia Irreversible Reduction Superoxide Superoxide (O2•⁻) + Parent Drug Normoxia->Superoxide Futile Cycling Superoxide->Prodrug Regeneration Nitroso Nitroso Intermediate (R-NO) Hypoxia->Nitroso Hydroxylamine Hydroxylamine (Active Cytotoxin) Nitroso->Hydroxylamine 2e⁻ Reduction

Fig 1: Oxygen-sensitive bioreductive activation pathway of nitroimidazole prodrugs.

Applications in Advanced Therapeutics

Fragment-Based Drug Discovery (FBDD): The 1-isopropyl-4-nitroimidazole scaffold is heavily utilized in fragment-merging strategies. In the discovery of WDR5-MYC inhibitors, this specific fragment was synthesized and merged with sulfonyl pieces to optimize the angle and trajectory required to fill the S1 binding pocket of the target protein[1]. Similarly, in the design of p21-Activated Kinase 4 (PAK4) inhibitors, the imidazole ring aligns precisely within the kinase hinge region, establishing critical hydrogen bonds with the main chain of Leu398[2].

Antimicrobial and Antitubercular Agents: Beyond oncology, the bioreductive mechanism of nitroimidazoles is exploited to target non-replicating persister (NRP) cells in bacterial infections. In M. tuberculosis, specific Type I nitroreductases (such as the deazaflavin-dependent FGD1 system) catalyze the reduction of the nitro group, leading to the targeted destruction of latent bacterial reservoirs[8],[7].

References

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation Source: ASM Journals URL
  • The Mechanism of Action of 4-nitroimidazoles against Mycobacterium tuberculosis Source: ResearchGate URL
  • 4-Nitro-1-(propan-2-yl)-1h-imidazole (CAS 866251-86-7)
  • 4-Nitro-1-(propan-2-yl)

Sources

Thermodynamic Stability of 4-Nitroimidazole Derivatives: A Technical Guide to Structural Kinetics and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 4-nitroimidazole (4-NI) scaffold is a cornerstone in the development of modern therapeutics, particularly for neglected tropical diseases and drug-resistant bacterial infections. Unlike their 2-nitro and 5-nitro counterparts, 4-nitroimidazole derivatives—such as the FDA-approved bicyclic compounds pretomanid and delamanid—exhibit a unique thermodynamic profile characterized by high kinetic stability and specific bioactivation requirements[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, thermal decomposition kinetics, and bioactivation mechanisms of 4-nitroimidazole derivatives. Designed for researchers and drug development professionals, this guide synthesizes computational chemistry, thermal analysis, and electrochemical protocols to establish a comprehensive framework for evaluating 4-NI stability.

Structural Thermodynamics and Computational Profiling

The intrinsic stability of the 4-nitroimidazole ring is governed by the resonance and charge delocalization between the electron-withdrawing nitro group and the electron-rich imidazole heterocycle.

HOMO-LUMO Energy Gap and Charge Transfer

Density Functional Theory (DFT) calculations, typically performed at the B3LYP/6-311++G(d,p) level, are critical for predicting the thermodynamic behavior of these molecules. For unsubstituted 4-nitroimidazole, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is approximately 4.738 eV[2].

  • Causality: This relatively small energy gap facilitates intramolecular charge transfer. During a HOMO-LUMO transition, electron density shifts from the nitro group to the imidazole ring. This charge redistribution stabilizes the molecule against spontaneous degradation, explaining its high shelf-stability and resistance to non-specific hydrolysis[2].

Thermal Decomposition Kinetics

Thermogravimetric and Differential Thermal Analysis (TG-DTA) reveals that 4-nitroimidazole possesses exceptional thermal stability. The compound exhibits virtually no weight loss up to its decomposition point near 303 °C, with the most rapid mass loss occurring at 230 °C[3].

The decomposition is a multi-step kinetic process:

  • Initiation: The process begins in the temperature range of 185–210 °C with the homolytic cleavage of the C–NO 2​ bond[4].

  • Annulus Rupture: The generation of the highly oxidative NO 2​ radical instantly attacks and destroys the unstable five-membered imidazole annulus[4].

  • Fragmentation: All remaining C–N, C–C, and C–H bonds break simultaneously, yielding gaseous byproducts (NO 2​ , CO 2​ , and CO)[4].

ThermalDecomp A 4-Nitroimidazole (Solid) B Heating (185–210 °C) A->B C C-NO2 Bond Cleavage B->C D NO2 Radical Formation C->D E Instable Annulus Rupture D->E F Gas Products (NO2, CO2, CO) E->F

Fig 1. Thermal decomposition pathway of 4-nitroimidazole via C-NO2 bond cleavage.

Bioactivation Kinetics in Drug Development

In pharmacological applications, the thermodynamic stability of 4-nitroimidazoles acts as a double-edged sword. It ensures excellent metabolic stability in human liver microsomes (preventing premature clearance) but necessitates specific enzymatic bioactivation to exert antimicrobial efficacy[5].

The Prodrug Mechanism

Bicyclic 4-nitroimidazole drugs, such as pretomanid and delamanid, are prodrugs. Their mechanism of action bypasses their thermodynamic stability via targeted enzymatic reduction. In Mycobacterium tuberculosis, these compounds are bioactivated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, facilitated by the F420 cofactor[6].

This bioactivation triggers a denitrification process that releases nitric oxide (NO) and generates reactive des-nitro metabolites. The released NO interacts with cytochrome oxidases in the mycobacterial electron transport chain, leading to severe ATP depletion and respiratory poisoning[6].

Bioactivation A Bicyclic 4-NI Prodrug (Pretomanid/Delamanid) B Ddn Enzyme + F420 Cofactor A->B C Nitro Group Reduction B->C D Reactive Intermediates C->D H Mycolic Acid Inhibition C->H E Nitric Oxide (NO) Release D->E F Des-nitro Metabolite D->F G Respiratory Poisoning (ATP Depletion) E->G

Fig 2. Ddn-mediated bioactivation of bicyclic 4-nitroimidazoles and dual mechanism of action.

Quantitative Data Summary

The table below summarizes the thermodynamic and kinetic parameters of key nitroimidazole derivatives, illustrating how functionalization impacts stability and application.

CompoundStructural ClassDecomposition Temp (°C)HOMO-LUMO Gap (eV)Primary Application
4-Nitroimidazole Monocyclic~303 (Rapid at 230)4.738Antimicrobial, Synthesis Precursor
1,4-Dinitroimidazole N-NO 2​ / C-NO 2​ < 200 (Lower stability)N/AHigh-Energy Materials
Pretomanid (PA-824) Bicyclic 4-NIHigh (Stable to >200)N/ATuberculosis (MDR-TB)
Delamanid Bicyclic 4-NIHigh (Stable to >200)N/ATuberculosis (MDR-TB)
Fexinidazole Monocyclic 5-NIModerateN/ATrypanosomiasis (HAT)

Note: 1,4-dinitroimidazole exhibits significantly lower thermal stability because the N-NO 2​ bond is much easier to break than the C-NO 2​ bond, increasing chemical reactivity at the cost of stability[7].

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the thermodynamic and kinetic stability of newly synthesized 4-nitroimidazole derivatives.

Protocol A: Isoconversional Kinetic Profiling via TG-DTA

This protocol determines the effective activation energy of thermal decomposition without assuming a specific reaction model, utilizing the Friedman or Flynn-Wall-Ozawa methods[3].

  • Sample Preparation: Mill the 4-NI derivative to a fine, homogenous powder. Load exactly 5.0 mg into an alumina crucible.

  • System Purge: Place the crucible in the TG-DTA analyzer. Purge the system with high-purity nitrogen gas at a flow rate of 100 cm 3 /min for 30 minutes.

    • Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the measured kinetics reflect intrinsic thermodynamic stability rather than atmospheric reactivity[3].

  • Multi-Rate Thermal Analysis: Run independent heating cycles from 25 °C to 400 °C at five distinct heating rates: 2.5, 5, 10, 15, and 20 °C/min.

    • Causality: A single heating rate cannot resolve multi-step kinetics. Multiple rates are mathematically required to generate the peak shifts necessary for isoconversional kinetic modeling[3].

  • Self-Validation Check: Run an empty alumina crucible under identical conditions to establish a baseline. Subtract this baseline from sample runs to eliminate instrument drift. A non-linear relationship between the calculated activation energy and the conversion rate validates that the decomposition is a complex, multi-step process[4].

Protocol B: Electrochemical Assessment of Nitro Radical Kinetic Stability

The biological efficacy of 4-nitroimidazoles relies on the stability of the nitro radical anion formed during the first reduction step. Cyclic Voltammetry (CV) is used to quantify this stability[8].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dimethylformamide (DMF).

    • Causality: An aprotic, anhydrous solvent is mandatory. In aqueous media, the nitro radical anion protonates instantly, masking its intrinsic kinetic stability. Anhydrous DMF stabilizes the radical, allowing for precise measurement[8].

  • Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode. Degas the solution with N 2​ for 15 minutes.

  • Voltammetric Sweeps: Spike the cell with 1 mM of the 4-NI derivative. Perform cyclic sweeps between 0.0 V and -1.5 V at scan rates ranging from 50 to 500 mV/s.

  • Self-Validation Check: Calculate the ratio of the anodic peak current to the cathodic peak current ( Ipa​/Ipc​ ). A ratio approaching 1.0 indicates a highly reversible process, confirming that the nitro radical anion is kinetically stable and does not undergo rapid secondary chemical reactions before the reverse scan.

References

  • Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)
  • Isoconversional Kinetic Analysis of Decomposition of Nitroimidazoles: Friedman method vs Flynn–Wall–Ozawa Method | acs.org |
  • Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calcul
  • Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles | researchg
  • Substituent Effect of 4-Nitroimidazole Derivatives: Acidic Hydrogen as Modulator of the Nitro Radical Kinetic Stability | uchile.cl |
  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity | acs.org |
  • Nitroimidazopyrazinones with oral activity against tuberculosis and Chagas disease | biorxiv.org |
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | unimib.it |
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applic

Sources

Quantum and Electrochemical Profiling of Nitroimidazoles: A Technical Guide to Dipole Moments and Electronic Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitroimidazole Pharmacophore

Nitroimidazoles represent a critical class of heterocyclic pharmacophores utilized extensively in antimicrobial, antiparasitic, and oncology drug development. Compounds such as metronidazole, tinidazole, and 2-nitroimidazole (azomycin) owe their biological efficacy to their unique electronic properties[1]. The therapeutic window and mechanism of action of these drugs are fundamentally governed by two quantum mechanical parameters: their permanent dipole moment (which dictates solvation, membrane permeability, and receptor binding) and their one-electron reduction potential (which dictates hypoxia-selective bioactivation)[1][2].

This technical guide synthesizes density functional theory (DFT) insights and electrochemical methodologies to elucidate how these electronic parameters can be quantified, manipulated, and validated during the drug development lifecycle.

Dipole Moment and Solvation Dynamics

The dipole moment ( μ ) of a nitroimidazole is a definitive vector of its charge distribution, heavily influenced by the highly electronegative nitro ( −NO2​ ) group. The position of this group on the imidazole ring (e.g., 2-position vs. 5-position) drastically alters the molecule's electronic density.

In drug design, the dipole moment cannot be viewed in a vacuum. Gas-phase calculations routinely underestimate the polarity of these molecules. When transitioning from a non-polar environment to an aqueous physiological medium, solvent polarity induces significant electron cloud distortion[3][4]. For example, the dipole moment of metronidazole increases from 4.83 D in the gas phase to approximately 5.65–5.89 D in water[3][4]. This solvent-induced polarization enhances the molecule's electrophilicity, increasing its solubility and facilitating critical hydrogen-bonding interactions with target metalloenzymes and DNA bases[5].

Frontier Molecular Orbitals (FMO) and Reduction Potential

The chemical reactivity and kinetic stability of nitroimidazoles are mapped via their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( Egap​ ) between these orbitals serves as a direct proxy for chemical hardness. A smaller Egap​ generally indicates higher polarizability and a greater tendency to accept electrons (electrophilicity).

Tinidazole ( Egap​ = 4.60 eV) exhibits a slightly wider energy gap than metronidazole ( Egap​ = 4.58 eV), rendering it marginally more kinetically stable and less reactive in its prodrug form. Furthermore, the specific isomer structural arrangement dictates the reduction potential. In 2-nitroimidazoles, the nitro group is flanked by two electronegative nitrogen atoms within the imidazole ring. This proximity diminishes the local electron density on the nitro group, resulting in a less negative (more easily reduced) one-electron reduction potential compared to 4-nitroimidazole derivatives (a difference of approximately 0.3 V)[2].

Table 1: Quantitative Electronic Properties of Key Nitroimidazoles

Data aggregated from DFT computations (B3LYP/6-31G(d,p)) and electrochemical assays.

CompoundIsomer TypeDipole Moment (Water)HOMO (eV)LUMO (eV)Energy Gap (eV)
Metronidazole 5-Nitroimidazole5.65 – 5.89 D-7.01-2.434.58
Tinidazole 5-Nitroimidazole> 5.00 D*-7.13-2.534.60
1-Methyl-5-Nitroimidazole 5-Nitroimidazole4.40 D (Gas)N/AN/AN/A
2-Nitroimidazole 2-NitroimidazoleN/AN/AN/ALower than 4-NIM

*Estimated based on structural homology and calculated global electrophilicity indices.

Bioreduction Mechanism and Hypoxia Selectivity

The therapeutic mechanism of nitroimidazoles relies on a highly specific bioreductive activation pathway. These compounds act as prodrugs that undergo an enzymatic single-electron reduction (SER) to form a highly reactive nitro radical anion ( R−NO2∙−​ )[1].

In normoxic (oxygen-rich) tissues, molecular oxygen possesses a higher electron affinity than the nitroimidazole radical. Consequently, oxygen rapidly oxidizes the radical back to the parent prodrug—a process known as the "futile cycle"—generating superoxide but preventing the formation of toxic adducts[1]. In hypoxic environments (e.g., solid tumor cores or anaerobic bacterial infections), the lack of oxygen allows the radical anion to undergo further reduction into toxic nitroso and hydroxylamine intermediates, which covalently bind to and fragment DNA[1].

Bioreduction Prodrug Nitroimidazole (Prodrug) Enzyme One-Electron Reductase (e.g., Nitroreductase) Prodrug->Enzyme Target Binding Radical Nitro Radical Anion (R-NO2•-) Enzyme->Radical + e- (Reduction) Normoxia O2 (Normoxia) Futile Cycle Radical->Normoxia O2 present Intermediates Nitroso & Hydroxylamine Intermediates Radical->Intermediates Hypoxia (Further reduction) Normoxia->Prodrug Superoxide release Damage DNA/Protein Adducts (Cellular Damage) Intermediates->Damage Covalent binding

Bioreductive activation pathway of nitroimidazoles in hypoxic vs. normoxic environments.

Validated Experimental and Computational Protocols

To ensure scientific rigor and reproducibility, the following self-validating workflows are standard for profiling the electronic properties of novel nitroimidazole derivatives.

Protocol 1: Computational DFT Workflow for Electronic Properties

This protocol extracts the dipole moment and FMO energies using Gaussian or ORCA software suites.

  • Conformational Search & Geometry Optimization:

    • Action: Optimize the 3D molecular structure using the B3LYP functional with a 6-31G(d,p) basis set.

    • Causality: Molecular electronic properties are acutely sensitive to bond lengths and dihedral angles. Optimization finds the global energy minimum, ensuring that subsequent calculations reflect the most stable, biologically relevant conformer.

    • Self-Validation System: Execute a harmonic vibrational frequency analysis on the optimized geometry. The strict absence of imaginary (negative) frequencies confirms the structure is a true local minimum rather than a transitional saddle point.

  • Solvation Modeling via SMD:

    • Action: Apply the Solvation Model based on Density (SMD) utilizing water parameters ( ϵ=78.3 ).

    • Causality: Nitroimidazoles operate in aqueous physiological environments. Gas-phase calculations systematically underestimate the dipole moment; SMD accounts for the solvent's dielectric field, accurately modeling electron cloud distortion and predicting in vivo solubility[3].

  • FMO Extraction and Descriptor Calculation:

    • Action: Extract HOMO and LUMO energies to calculate the energy gap ( Egap​ ), chemical hardness ( η ), and electrophilicity index ( ω ).

    • Causality: These global reactivity descriptors quantify the molecule's tendency to accept electrons, directly predicting how easily the compound will undergo enzymatic bioreduction.

Protocol 2: Electrochemical Evaluation of Reduction Potential (Cyclic Voltammetry)

This protocol isolates the one-electron reduction potential of the nitro group.

  • Preparation of Mixed Solvent Systems:

    • Action: Dissolve the nitroimidazole (1 mM) in a 60% DMF / 40% aqueous buffer solution containing 0.1 M tetrabutylammonium perchlorate (TBAP) as a supporting electrolyte.

    • Causality: In pure aqueous media, the generated nitro radical anion rapidly disproportionates, masking the first reduction event. An aprotic/aqueous mixed medium stabilizes the radical anion intermediate, allowing isolated observation of the initial one-electron transfer[2].

  • Cyclic Voltammetry (CV) Setup:

    • Action: Utilize a three-electrode cell comprising a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode. Purge the solution with N2​ gas for 15 minutes prior to sweeps.

    • Causality: The glassy carbon electrode provides a wide potential window without surface catalysis artifacts. Nitrogen purging removes dissolved oxygen, preventing the "futile cycle" from prematurely oxidizing the generated radical anion and skewing the cathodic peak.

  • Variable Scan Rate Analysis:

    • Action: Execute voltammetric sweeps from 0.0 V to -1.5 V at scan rates ( v ) ranging from 0.1 to 1.0 V/s.

    • Causality: Analyzing the shift in peak potential ( Epc​ ) against the logarithm of the scan rate determines the reversibility of the electron transfer, confirming whether the reduction matches standard nitroimidazole bioactivation profiles[2].

    • Self-Validation System: Plot the cathodic peak current ( ipc​ ) against the square root of the scan rate ( v1/2 ). A strictly linear relationship confirms that the reduction is a diffusion-controlled process, validating the integrity of the electrochemical cell setup and the absence of electrode fouling.

References

  • Effects of Solvent Polarity on Solvation Free Energy, Dipole Moment, Polarizability, Hyperpolarizability and Molecular Properties of Metronidazole Source: Bangladesh Journal of Scientific and Industrial Research (BanglaJOL) URL:[Link]

  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole Source: Butwal Campus Journal (NepJOL) URL:[Link]

  • Electrochemical reduction of 2-nitroimidazole in aprotic medium Source: Repositorio Académico - Universidad de Chile URL:[Link]

  • Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL:[Link]

Sources

The Dual Threat: A Technical Guide to the Biological Activities of 1-Substituted 4-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of 1-substituted 4-nitroimidazoles, a class of compounds demonstrating significant potential in both antimicrobial and anticancer applications. We will delve into their mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their efficacy.

Introduction: The Versatile Nitroimidazole Scaffold

Nitroimidazoles are heterocyclic organic compounds characterized by an imidazole ring substituted with at least one nitro group.[1] While initially recognized for their efficacy against anaerobic bacteria and parasites, their therapeutic potential has expanded into oncology.[2][3] The biological activity of these compounds is intrinsically linked to the reductive bioactivation of the nitro group, a process that is significantly enhanced under hypoxic (low oxygen) conditions.[4][5] This unique feature makes them particularly interesting for targeting the hypoxic microenvironments of solid tumors and certain pathogenic bacteria.[5][6] This guide will focus specifically on 1-substituted 4-nitroimidazoles, a subclass that has shown promise in various therapeutic areas.

Antimicrobial Activity: A Focus on Bioreductive Activation

The antimicrobial action of 4-nitroimidazoles is a prime example of prodrug activation.[3][7] These compounds are relatively inert until the nitro group undergoes a one-electron reduction, a process catalyzed by nitroreductases present in anaerobic or microaerophilic microorganisms.[8]

Mechanism of Action

Under anaerobic conditions, the nitroreductase enzymes transfer an electron to the nitro group of the 4-nitroimidazole, forming a nitroso radical anion.[9] This highly reactive species can then undergo a series of reactions to generate cytotoxic products that damage cellular macromolecules, including DNA, leading to cell death.[9] In the presence of oxygen, the electron is rapidly transferred back to oxygen, regenerating the parent compound and preventing the formation of toxic radicals. This "futile cycling" explains the selective toxicity of nitroimidazoles towards anaerobic organisms.

A notable example of the antimicrobial potential of 4-nitroimidazoles is their activity against Mycobacterium tuberculosis (Mtb).[6][10] Compounds like PA-824 (pretomanid) are active against both replicating and non-replicating (hypoxic) Mtb.[6][7] The activation of these drugs in Mtb is dependent on a deazaflavin-dependent nitroreductase (Ddn) and its cofactor F420.[6][11]

4-Nitroimidazole_Prodrug 4-Nitroimidazole_Prodrug Nitroreductase_Enzyme Nitroreductase_Enzyme 4-Nitroimidazole_Prodrug->Nitroreductase_Enzyme Anaerobic Conditions Reactive_Nitroso_Radical Reactive_Nitroso_Radical Nitroreductase_Enzyme->Reactive_Nitroso_Radical Reduction Cellular_Macromolecules Cellular Macromolecules (e.g., DNA) Reactive_Nitroso_Radical->Cellular_Macromolecules Damage Cell_Death Cell_Death Cellular_Macromolecules->Cell_Death

Caption: Bioreductive activation of 4-nitroimidazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the 1-substituted 4-nitroimidazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform twofold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).[9] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the broth medium. The final concentration should be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for Mtb for 7-14 days).[9] For anaerobic bacteria, incubation should be in an anaerobic chamber.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Anticancer Activity: Exploiting Tumor Hypoxia

The hypoxic microenvironment of solid tumors provides a unique opportunity for the selective activation of 4-nitroimidazole-based anticancer agents.[4][5] These compounds can act as both hypoxia-selective cytotoxins and radiosensitizers.[14][15]

Hypoxia-Selective Cytotoxicity

Similar to their antimicrobial mechanism, 1-substituted 4-nitroimidazoles are selectively reduced in hypoxic cancer cells to form reactive cytotoxic species.[4][16] This leads to cellular damage and can induce various forms of cell death, including apoptosis.[16] The selective toxicity towards hypoxic cells minimizes damage to well-oxygenated normal tissues.[16] Studies have shown that these compounds can alter cell morphology, inhibit DNA replication, and slow down cell cycle progression in hypoxic cancer cells.[4]

Radiosensitization

Hypoxic tumor cells are notoriously resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by ionizing radiation.[17][18] 1-substituted 4-nitroimidazoles can mimic the action of oxygen, thereby sensitizing hypoxic cells to radiation.[14][18] The electron-affinic nature of the nitro group facilitates the "fixing" of radiation-induced free radicals on DNA, making the damage permanent and leading to cell death.[14] Several 2-nitroimidazole derivatives, such as misonidazole and etanidazole, have been extensively studied as hypoxic cell radiosensitizers.[14][19]

cluster_0 Hypoxic Tumor Cell Ionizing_Radiation Ionizing_Radiation DNA_Damage DNA_Damage Ionizing_Radiation->DNA_Damage Fixed_DNA_Damage Fixed_DNA_Damage DNA_Damage->Fixed_DNA_Damage Sensitization 4-Nitroimidazole 4-Nitroimidazole 4-Nitroimidazole->Fixed_DNA_Damage Cell_Death Cell_Death Fixed_DNA_Damage->Cell_Death

Caption: Radiosensitization by 4-nitroimidazoles.

Experimental Protocol: Clonogenic Assay

The clonogenic assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.[20]

Protocol:

  • Cell Seeding: Plate a known number of single cells into 6-well plates or T-25 flasks. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

  • Drug Treatment: After allowing the cells to attach overnight, treat them with various concentrations of the 1-substituted 4-nitroimidazole derivative for a specified duration (e.g., 24 hours).

  • Irradiation: For radiosensitization studies, irradiate the cells with different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) in the presence or absence of the compound.[21]

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the cells for 7-14 days, or until colonies of at least 50 cells are visible.[22]

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.[20] Count the number of colonies in each well or flask.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer enhancement ratio (SER).

Structure-Activity Relationships (SAR)

The biological activity of 1-substituted 4-nitroimidazoles is highly dependent on their chemical structure. Key structural features that influence their efficacy include:

  • The Nitro Group: The presence of the nitro group is essential for both antimicrobial and anticancer activities, as it is the site of bioreductive activation.[6][10]

  • Substitution at the 1-position: The nature of the substituent at the 1-position of the imidazole ring significantly impacts the compound's lipophilicity, solubility, and pharmacokinetic properties.[23] This, in turn, affects its uptake by cells and its overall potency.

  • The Bicyclic System: For antitubercular 4-nitroimidazoles like PA-824, a bicyclic imidazo-oxazine or imidazo-oxazole ring system is a key determinant of aerobic activity.[6][11][24]

  • The Lipophilic Tail: A lipophilic side chain is often crucial for potent antimicrobial activity, likely by facilitating cell wall penetration.[6][10]

  • The 2-position Substituent: The nature of the atom or group at the 2-position of the imidazole ring can influence the electronic properties of the molecule and its interaction with target enzymes.[6][24]

Compound/SeriesKey Structural FeatureObserved Biological ActivityReference
PA-824 AnalogsBicyclic oxazine ringPotent antitubercular activity[6][10]
Bis(nitroimidazoles)Two nitroimidazole unitsHigh hypoxia-selective cytotoxicity[15]
N-Alkyl-nitroimidazolesN-alkyl chain lengthInfluences antitumor activity[2][23]
Piperazine-tagged imidazolesPiperazine moietyPotent anticancer agents[25]

Conclusion

1-substituted 4-nitroimidazoles represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer therapies. Their unique mechanism of bioreductive activation under hypoxic conditions provides a basis for selective toxicity towards pathogens and cancer cells while sparing healthy tissues. Further exploration of their structure-activity relationships and the development of new derivatives with improved efficacy and safety profiles are critical areas for future research. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising therapeutic agents.

References

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC. Available at: [Link]

  • Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole. PubMed. Available at: [Link]

  • Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. PubMed. Available at: [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC. Available at: [Link]

  • Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Available at: [Link]

  • Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. PubMed. Available at: [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. Available at: [Link]

  • Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. Available at: [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic... PMC. Available at: [Link]

  • The Mechanism of Action of 4‐nitroimidazoles against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. Available at: [Link]

  • In vivo radiosensitizing effect of nitroimidazole derivative KIN-804. PubMed. Available at: [Link]

  • Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. Available at: [Link]

  • Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. MDPI. Available at: [Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. ACS Publications. Available at: [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. Available at: [Link]

  • Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity. PMC. Available at: [Link]

  • A high content clonogenic survival drug screening identifies maytansine as a potent radiosensitizer for meningiomas. Frontiers. Available at: [Link]

  • Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. Available at: [Link]

  • Nitroimidazole-based bioreductive compounds bearing a quinazoline or a naphthyridine chromophore. PubMed. Available at: [Link]

  • 1-Substitution in 2-methyl-4(5)-nitroimidazole. I. Synthesis of compounds with potential antitrichomonal activity. ACS Publications. Available at: [Link]

  • Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. Ingenta Connect. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

  • Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity. MDPI. Available at: [Link]

  • Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials. AACR Journals. Available at: [Link]

  • High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. PMC. Available at: [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. Available at: [Link]

  • Clonogenic Assay. Creative Bioarray. Available at: [Link]

  • Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. ResearchGate. Available at: [Link]

  • In Vitro Susceptibility and Resistance of Mycoplasma genitalium to Nitroimidazoles. ASM Journals. Available at: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Available at: [Link]

  • Nitroimidazole. Wikipedia. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. Available at: [Link]

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

  • Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. Available at: [Link]

  • The activity of four antimicrobial agents. Including three nitroimidazole compounds, against Bacteroides sp. PubMed. Available at: [Link]

  • Nitroimidazole Antibacterial Agents. Basicmedical Key. Available at: [Link]

  • In Vitro Susceptibility Assays Identify Fluoroquinolones, Gentamicin and Nitroimidazole as Effective Agents against S. TRIDHA Scholars. Available at: [Link]

  • Bio-reductive processes of nitroimidazole compounds involving the production of the nitro anion radical and of the nitroso, hydroxylamine and amine species. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. Available at: [Link]

  • In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Available at: [Link]

  • Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in viral. Uni Halle. Available at: [Link]

Sources

Comprehensive Technical Guide on 1-Isopropyl-4-nitroimidazole: Identifiers, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitroimidazole scaffold has been a cornerstone in medicinal chemistry since the 1950s, primarily recognized for its potent antibacterial and antiparasitic properties[1]. Within this class, 1-isopropyl-4-nitroimidazole has emerged not only as a critical intermediate for synthesizing complex kinase inhibitors but also as a model compound for understanding the pharmacokinetics of 4-nitroimidazole prodrugs[2][3]. This whitepaper provides an in-depth technical analysis of 1-isopropyl-4-nitroimidazole, detailing its chemical identifiers, step-by-step synthetic protocols, and its mechanistic role in modern drug development.

Chemical Identification & Structural Data

Accurate chemical identification is the first step in ensuring reproducibility in drug development. The N1-isopropyl substitution provides essential steric bulk and lipophilicity, which modulates membrane permeability, while the C4-nitro group serves as a highly electron-withdrawing pharmacophore[3][4].

Table 1: Core Identifiers and Physicochemical Properties
Property / IdentifierValue
Chemical Name 1-isopropyl-4-nitro-1H-imidazole
IUPAC Name 4-nitro-1-(propan-2-yl)-1H-imidazole
CAS Registry Number 866251-86-7[5][6]
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Canonical SMILES CC(C)N1C=NC([O-])=C1[6]
InChI InChI=1S/C6H9N3O2/c1-5(2)8-3-6(7-4-8)9(10)11/h3-5H,1-2H3[6]
InChI Key LXGQVQUYSTYSSX-UHFFFAOYSA-N[6]

Experimental Protocol: Synthesis of 1-Isopropyl-4-nitroimidazole

The synthesis of 1-isopropyl-4-nitroimidazole is typically achieved via the N-alkylation of 4-nitro-1H-imidazole. The following protocol is adapted from optimized methodologies used in the development of p21-Activated Kinase 4 (PAK4) inhibitors[2].

Mechanistic Causality & Reagent Selection
  • Solvent (Anhydrous DMF): A polar aprotic solvent is strictly required. DMF solvates the potassium cation ( K+ ), leaving the imidazole nitrogen anion highly exposed and nucleophilic, which accelerates the SN​2 reaction[2].

  • Base ( K2​CO3​ ): Potassium carbonate is chosen over stronger bases (e.g., NaH) because it is mild enough to prevent the degradation of the electron-deficient nitroimidazole ring, yet basic enough to deprotonate the acidic N-H (pKa ~9.3). Its heterogeneous nature also simplifies downstream workup[2].

  • Temperature (65 °C): The electrophile, 2-bromopropane, is a secondary alkyl halide. The steric hindrance at the secondary carbon requires elevated thermal energy to reach the SN​2 transition state and suppress competing elimination ( E2 ) pathways[2].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2.0 mmol of 4-nitro-1H-imidazole in 10 mL of anhydrous DMF.

  • Deprotonation: Add 4.0 mmol (2.0 equivalents) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation of the imidazole ring.

  • Alkylation: Dropwise, add 2.4 mmol (1.2 equivalents) of 2-bromopropane via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C. Maintain stirring at this temperature overnight (approximately 16 hours)[2].

  • Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The disappearance of the highly polar 4-nitroimidazole starting material confirms reaction completion.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( KBr and excess K2​CO3​ ). Wash the filter cake with a small volume of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the DMF.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 50% Ethyl Acetate in Hexanes) to yield pure 1-isopropyl-4-nitro-1H-imidazole[2].

Synthesis N1 4-Nitro-1H-imidazole + Anhydrous DMF N2 Deprotonation (K2CO3, 15 min, RT) N1->N2 N3 Alkylation (SN2) (+ 2-Bromopropane, 65°C, 16h) N2->N3 Nucleophilic Attack N4 Workup & Filtration (Remove KBr/K2CO3) N3->N4 N5 Purification (Flash Chromatography) N4->N5 N6 1-Isopropyl-4-nitroimidazole (Pure Product) N5->N6 Isolation

Caption: Synthetic workflow for the N-alkylation of 4-nitroimidazole to 1-isopropyl-4-nitroimidazole.

Pharmacological Relevance & Mechanism of Action

Kinase Inhibitor Scaffolds (Oncology)

Beyond anti-infectives, 1-isopropyl-4-nitroimidazole is a highly valued synthetic precursor in oncology. By reducing the C4-nitro group to an amine, researchers generate 1-isopropyl-4-aminoimidazole. This motif was successfully utilized to design novel 4-((1H-pyrazol-3-yl)-amino)quinazoline-2-carboxamide scaffolds[2]. The resulting compounds act as potent, selective inhibitors of p21-Activated Kinase 4 (PAK4) , an enzyme overexpressed in non-small cell lung cancer (NSCLC)[2]. The N1-isopropyl group precisely occupies the hydrophobic pocket near the kinase gatekeeper residue, while the imidazole ring facilitates crucial electrostatic interactions[2].

Bioreductive Prodrugs (Infectious Diseases)

The 4-nitroimidazole class (which includes clinical candidates like Delamanid and Pretomanid) is foundational in treating multidrug-resistant tuberculosis (MDR-TB) and parasitic infections (e.g., Leishmaniasis)[4][7]. These compounds are prodrugs. They rely on the pathogen's unique enzymatic machinery—specifically deazaflavin-dependent nitroreductases (e.g., Ddn in M. tuberculosis)—to undergo bioreductive activation[4][7].

The reduction of the nitro group generates reactive nitrogen species (RNS) and radical anions. These reactive intermediates covalently bind to cellular macromolecules, inhibiting mycolic acid biosynthesis and causing lethal DNA damage, ultimately halting the pathogen's respiratory chain[4].

Mechanism Prodrug 4-Nitroimidazole Derivative (Prodrug) Enzyme Pathogen Nitroreductase (e.g., Ddn / NTR2) Prodrug->Enzyme Binding Radical Nitro Radical Anion (Reactive Intermediate) Enzyme->Radical 1e- Reduction DNA DNA Damage & Respiratory Chain Halt Radical->DNA Covalent Adducts / ROS Death Pathogen Cell Death DNA->Death Apoptosis/Necrosis

Caption: Bioreductive activation pathway of 4-nitroimidazole pharmacophores by pathogen nitroreductases.

Table 2: Pharmacological Impact of the 4-Nitroimidazole Scaffold
ParameterImpact of ScaffoldClinical / Research Application
Mechanism of Action Bioreductive generation of reactive radicals[4].Eradication of replicating and dormant M. tuberculosis[4].
Selectivity Activated specifically by bacterial/parasitic nitroreductases[7].High pathogen toxicity with minimized mammalian host toxicity[7].
Lipophilicity (LogP) N-alkylation (e.g., isopropyl) increases LogP[3].Enhances cell wall permeability and oral bioavailability[3].
Structural Utility Readily reduced to 4-aminoimidazoles[2].Hinge-binding motif in PAK4 and other kinase inhibitors[2].

References

  • Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel, Achiral 4‑Nitroimidazole Compounds with Potent Antitubercular Activity Source: ACS Omega (PMC) URL: [Link]

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis Source: PLoS One (PMC) URL: [Link]

Sources

Methodological & Application

Synthesis and Regioselective N-Alkylation Protocol for 4-Nitro-1-(propan-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

4-Nitro-1-(propan-2-yl)-1H-imidazole, commonly referred to as 1-isopropyl-4-nitroimidazole, is a highly valuable building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex pharmacologically active compounds, including 1[1] and 2[2]. The N-alkylation of the imidazole ring is a foundational transformation that directly modulates the physicochemical properties of the parent molecule, such as lipophilicity, target-binding affinity, and metabolic stability[3].

Mechanistic Causality: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing N-substituted 4-nitroimidazoles is the tautomeric nature of the starting material, 4(5)-nitro-1H-imidazole. Because the acidic proton rapidly exchanges between the N-1 and N-3 positions, deprotonation yields a delocalized imidazolate anion with two potential sites for electrophilic attack[4][5].

Thermodynamic vs. Kinetic Control: Alkylation of this anion can yield either the 1-alkyl-4-nitro or 1-alkyl-5-nitro isomer. The 5-nitro isomer is often formed under kinetic control at lower temperatures, but it suffers from severe steric hindrance due to the proximity of the bulky nitro group to the N-alkylating site[4][6].

To selectively synthesize the 4-nitro isomer, the reaction must be driven under thermodynamic control. By employing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and elevating the temperature to 65 °C, the system gains sufficient activation energy to overcome steric constraints[1][7]. This overwhelmingly favors the formation of the more stable 1-isopropyl-4-nitro-1H-imidazole isomer[4].

G Tautomer 4(5)-Nitroimidazole (Tautomeric Mixture) Base Deprotonation (K2CO3 / DMF) Tautomer->Base Anion Imidazolate Anion (Delocalized) Base->Anion Product4 1-Isopropyl-4-nitro-1H-imidazole (Major, Thermodynamic) Anion->Product4 2-Bromopropane 65 °C (Favored) Product5 1-Isopropyl-5-nitro-1H-imidazole (Minor, Sterically Hindered) Anion->Product5 2-Bromopropane (Disfavored)

Mechanistic pathway of regioselective N-alkylation of 4(5)-nitroimidazole under basic conditions.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes field-proven data demonstrating how solvent, base, and temperature influence the regiochemical outcome of 4-nitroimidazole alkylation.

Alkylating AgentBaseSolventTemperatureMajor Isomer FormedYield (%)Ref
2-BromopropaneK₂CO₃DMF65 °C4-Nitro (N-1 alkylation)>70%[1]
Various HalidesK₂CO₃CH₃CN60 °C4-Nitro (N-1 alkylation)66–85%[4][7]
Bromoethanol (TBS)NaHDMF-78 °C to RT4-Nitro (Kinetic mix)~25% (11:1 ratio)[6]
Various HalidesKOHDMSO25 °C (RT)Mixed (Poor selectivity)Low[7]

Experimental Protocol: Synthesis of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Materials & Reagents
  • Starting Material: 4-Nitro-1H-imidazole (1.0 equiv)

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide, 1.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

  • Work-up Reagents: Ethyl acetate (EtOAc), Brine, Distilled Water, Anhydrous MgSO₄

  • Purification: Silica gel (for flash chromatography)

Step-by-Step Methodology

This protocol is adapted from validated synthetic routes utilized in the preparation of PAK4 inhibitor intermediates[1].

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-imidazole (226 mg, 2.0 mmol) and anhydrous K₂CO₃ (552 mg, 4.0 mmol)[1].

  • Solvent Addition & Deprotonation: Suspend the solid mixture in anhydrous DMF (10 mL). Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation and generation of the nucleophilic imidazolate anion[1][8].

  • Alkylation: Dropwise, add 2-bromopropane (0.19 mL, 2.4 mmol) to the stirring mixture[1].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C. Maintain stirring at this temperature overnight (approx. 12–16 hours). This thermal activation ensures thermodynamic conversion to the preferred 4-nitro isomer[1][4].

  • Work-Up: Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove unreacted K₂CO₃ and inorganic salts. Wash the filter cake with a small amount of EtOAc[1][3].

  • Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the majority of the DMF. Dilute the resulting residue with EtOAc and wash sequentially with distilled water and brine to remove residual DMF. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness[1][7].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a suitable gradient, e.g., Hexanes/EtOAc, typically 20% EtOAc) to isolate the pure 1-isopropyl-4-nitro-1H-imidazole[1].

Workflow Step1 1. Reaction Setup Dissolve 4-nitroimidazole in DMF Step2 2. Deprotonation Add K2CO3, stir for 15-30 min Step1->Step2 Step3 3. Alkylation Add 2-bromopropane, heat to 65 °C Step2->Step3 Step4 4. Work-up Filter, concentrate, extract Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 1-isopropyl-4-nitro-1H-imidazole.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating analytical checks must be integrated into the workflow:

  • TLC Monitoring: Co-spot the reaction mixture against the starting 4-nitroimidazole. The product will typically exhibit a higher Rf value due to the masking of the polar N-H bond[8].

  • Isomeric Verification (NMR): ¹H NMR is critical to validate regioselectivity. The protons on the imidazole ring (H-2 and H-5) will show distinct chemical shifts depending on the position of the nitro group. The 4-nitro isomer generally exhibits a characteristic downfield shift for the H-2 proton compared to the 5-nitro isomer due to the lack of steric compression that exists in the 1-alkyl-5-nitro configuration[7].

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. PMC. 2

  • 1-(2-Methylbenzyl)-4-nitro-1H-imidazole | Research Chemical. Benchchem. 4

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem. 8

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. 7

  • Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem. 3

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry - ACS Publications. 6

  • Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles. Universidad Nacional Andrés Bello. 5

Sources

Application Note: Catalytic Reduction of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Pharmacological Significance

4-Aminoimidazoles are highly privileged scaffolds in modern drug discovery. They frequently serve as critical hinge-binding motifs in kinase inhibitors (such as p21-activated kinase 4 [PAK4] inhibitors) and act as key pharmacophores in protein-protein interaction (PPI) modulators, including WDR5-MYC inhibitors[1][2].

The synthesis of these advanced Active Pharmaceutical Ingredients (APIs) heavily relies on the efficient generation of 4-aminoimidazole intermediates. Specifically, the catalytic reduction of 4-nitro-1-(propan-2-yl)-1H-imidazole (commonly referred to as 1-isopropyl-4-nitro-1H-imidazole) to its corresponding amine is a foundational transformation[1][2]. Because the resulting electron-rich aminoimidazoles are notoriously unstable, mastering the reduction conditions is critical for ensuring high yield, purity, and reproducibility.

Mechanistic Insights & Causality of Experimental Design

As a Senior Application Scientist, I emphasize that a robust protocol cannot rely on blind execution; it requires a deep understanding of the underlying chemical causality. The reduction of a nitro group to an amine is a six-electron transfer process. While the initial one-electron reduction forms a nitro radical anion[3], driving the reaction to the fully reduced amine without cleaving the delicate imidazole ring requires precise catalytic control[4].

  • Catalyst Selection (10% Pd/C): Heterogeneous catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is the industry standard for this transformation. It provides an optimal balance of reactivity and functional group tolerance, avoiding the harsh conditions, over-reduction risks, and toxic byproducts associated with dissolving metal reductions (e.g., SnCl₂, Fe/HCl)[2][4].

  • The Critical Role of Acidic Stabilization: Free 4-aminoimidazoles are highly air-sensitive. Upon exposure to oxygen, they rapidly undergo oxidation and polymerization, turning the reaction mixture into a dark, intractable tar. To circumvent this, the hydrogenation is performed in the presence of an acid (e.g., aqueous HCl). This immediately protonates the newly formed amine, trapping it as a thermodynamically stable aminium chloride salt[1].

  • Solvent Dynamics: Protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred. They not only facilitate the necessary proton transfers during the reduction mechanism but also maintain the solubility of both the neutral nitro precursor and the highly polar aminium salt product[1][2].

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes the quantitative impact of reaction parameters on product yield and stability, validating the necessity of the acidic protocol.

Reaction ParameterCondition A (Neutral)Condition B (Acidic - Optimized)Condition C (High Pressure)
Solvent System Methanol (MeOH)Methanol + 3M HCl (1.1 eq)Ethyl Acetate (EtOAc)
Catalyst 10% Pd/C (10% w/w)10% Pd/C (10% w/w)10% Pd/C (10% w/w)
H₂ Pressure 1 atm (Balloon)1 atm (Balloon)40-50 psi (Parr Shaker)
Reaction Time 8 hours4–6 hours2–4 hours
Product Stability Low (Rapid oxidation)High (Aminium chloride salt) Low (Free base degradation)
Isolated Yield < 40% (Extensive tarring)82–95% 50–60% (Ring cleavage risks)

Experimental Workflow Visualization

ProtocolWorkflow N1 1-Isopropyl-4-nitro-1H-imidazole (Starting Material) N2 Dissolution & Acidification (MeOH + 3M HCl) N1->N2 N3 Catalyst Addition (10% Pd/C under N2) N2->N3 N4 Catalytic Hydrogenation (H2 gas, 1 atm, 25 °C) N3->N4 N5 Filtration & Concentration (Celite pad, < 40 °C) N4->N5 N6 1-Isopropyl-1H-imidazol-4-aminium chloride (Stable Isolated Product) N5->N6

Workflow for catalytic reduction of 1-isopropyl-4-nitro-1H-imidazole to its stable aminium salt.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the reaction at every stage.

Reagents & Materials:

  • 4-Nitro-1-(propan-2-yl)-1H-imidazole (1.0 eq, e.g., 1.55 g, 10.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10% w/w relative to substrate)

  • Methanol (HPLC grade, 30 mL)

  • 3M Aqueous HCl (1.1 eq, 3.6 mL, 11.0 mmol)

  • Hydrogen gas (Balloon or controlled manifold)

  • Celite® 545 (for filtration)

Step 1: System Preparation & Acidification

  • In a rigorously clean, oven-dried 100 mL two-neck round-bottom flask, dissolve 4-nitro-1-(propan-2-yl)-1H-imidazole (10.0 mmol) in 30 mL of Methanol.

  • Add 3.6 mL of 3M aqueous HCl (1.1 eq). Causality: Pre-acidifying the solution ensures that the amine is protonated the exact moment it is generated, preventing transient accumulation of the highly reactive free base[1].

Step 2: Inert Purging & Catalyst Addition

  • Seal the flask with a septum and purge the solution by bubbling Argon or Nitrogen gas through it for 10 minutes.

  • Briefly remove the septum and carefully add 155 mg of 10% Pd/C (50% wet).

  • Safety Critical: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Always use wet Pd/C and ensure the flask is flushed with inert gas before addition[4].

Step 3: Catalytic Hydrogenation

  • Evacuate the flask under mild vacuum and backfill with Hydrogen gas from a double-layered balloon. Repeat this vacuum/H₂ cycle three times to ensure complete displacement of inert gas.

  • Stir the reaction vigorously (800–1000 rpm) at room temperature (25 °C) under 1 atm of H₂[2].

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (DCM/MeOH 9:1). The reaction is typically complete within 4 to 6 hours when the UV-active nitro peak completely disappears. Self-validation: Do not stop the reaction prematurely; incomplete reduction leaves hydroxylamine intermediates that complicate purification[4].

Step 4: Filtration & Workup

  • Once complete, purge the flask thoroughly with Nitrogen to remove all residual Hydrogen gas.

  • Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of Methanol.

  • Safety Critical: Never let the Pd/C filter cake dry out on the funnel, as it will spontaneously ignite in the air. Immediately submerge the used Celite/Pd/C in a beaker of water.

Step 5: Isolation

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40 °C to prevent thermal degradation of the product.

  • Triturate the resulting crude residue with cold diethyl ether to remove non-polar impurities.

  • Dry the resulting solid under high vacuum to afford 1-isopropyl-1H-imidazol-4-aminium chloride as an off-white to pale yellow solid.

Troubleshooting & Optimization

  • Catalyst Poisoning: Imidazoles can coordinate strongly to palladium, occasionally slowing the reaction[4]. If the reaction stalls at the hydroxylamine intermediate, purge the system with N₂, add an additional 5% w/w of Pd/C, and resume hydrogenation.

  • Color Darkening During Concentration: If the solution turns dark brown or purple during rotary evaporation, it indicates oxygen ingress and insufficient acidic stabilization. Ensure a full 1.1 to 1.2 equivalents of HCl are used and avoid prolonged exposure to ambient air before the solvent is removed.

References

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Voltammetric reduction of 4-nitroimidazole derivatives: Influence of the N-1 substitution in protic and aprotic media Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols for the Utilization of 1-Isopropyl-4-nitroimidazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Nitroimidazole Scaffold

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, having given rise to a multitude of life-saving drugs since the discovery of azomycin in the 1950s.[1] While 2- and 5-nitroimidazoles are well-established as potent antiprotozoal and antibacterial agents, the 4-nitroimidazole isomer represents a less explored, yet highly valuable, platform for drug discovery. Its unique electronic and steric properties offer opportunities for novel molecular designs. The nitro group, in particular, serves as a versatile synthetic handle. Its facile reduction to an amine opens up a vast chemical space for derivatization, enabling the systematic modulation of a molecule's physicochemical properties for structure-activity relationship (SAR) studies.[2]

This guide provides a comprehensive overview of the synthesis and application of 1-isopropyl-4-nitroimidazole, a key intermediate for the development of novel therapeutics. The isopropyl group at the N-1 position can enhance lipophilicity and modulate metabolic stability, making it a desirable feature in drug candidates. These protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying chemistry.

Core Synthetic Workflow

The overall strategy for utilizing 1-isopropyl-4-nitroimidazole involves a three-stage process: synthesis of the core scaffold, reduction of the nitro group to a key amine intermediate, and subsequent derivatization to generate a library of analogues for biological screening.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Key Transformation cluster_2 PART 3: Derivatization A 4-Nitroimidazole C 1-Isopropyl-4-nitroimidazole A->C K₂CO₃, Acetonitrile, 60°C B 2-Iodopropane B->C D 1-Isopropyl-4-nitroimidazole E 1-Isopropyl-1H-imidazol-4-amine D->E Pd/C, H₂ (g), Ethanol F 1-Isopropyl-1H-imidazol-4-amine H N-(1-isopropyl-1H-imidazol-4-yl)amide Library F->H Triethylamine, DCM G Acyl Chloride (R-COCl) G->H

Figure 1: Synthetic workflow for the preparation and derivatization of 1-isopropyl-4-nitroimidazole.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Isopropyl-4-nitroimidazole

This protocol details the N-alkylation of 4-nitroimidazole. The choice of a polar aprotic solvent like acetonitrile and a mild base such as potassium carbonate favors the desired N-1 alkylation with high regioselectivity.[3][4]

Materials:

  • 4-Nitroimidazole

  • 2-Iodopropane or 2-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitroimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes to ensure deprotonation of the imidazole nitrogen.

  • Add 2-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-isopropyl-4-nitroimidazole.

Causality and Insights:

  • Base Selection: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the imidazole but not so strong as to cause side reactions.

  • Solvent Choice: Acetonitrile is an excellent solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation while leaving the carbonate anion relatively free to act as a base.

  • Temperature Control: Heating to 60°C increases the reaction rate without promoting significant side product formation.[4]

Protocol 2: Reduction of 1-Isopropyl-4-nitroimidazole to 1-Isopropyl-1H-imidazol-4-amine

The reduction of the nitro group is a critical step, yielding a versatile amine intermediate. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[2]

Materials:

  • 1-Isopropyl-4-nitroimidazole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Procedure:

  • Dissolve 1-isopropyl-4-nitroimidazole (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to yield 1-isopropyl-1H-imidazol-4-amine, which can often be used in the next step without further purification.

Trustworthiness and Self-Validation:

  • The complete disappearance of the starting material on a TLC plate (visualized under UV light) is a reliable indicator of reaction completion.

  • The product amine will have a significantly different Rf value compared to the nitroimidazole starting material.

  • Proton NMR of the crude product should show the disappearance of the characteristic downfield aromatic protons of the nitroimidazole and the appearance of new upfield aromatic signals, along with a broad singlet for the -NH₂ protons.

Protocol 3: Amide Coupling for SAR Library Generation

This protocol demonstrates the use of the amine intermediate in a standard amide coupling reaction, a fundamental transformation in medicinal chemistry for exploring SAR.

Materials:

  • 1-Isopropyl-1H-imidazol-4-amine

  • Desired acyl chloride (R-COCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

Procedure:

  • Dissolve 1-isopropyl-1H-imidazol-4-amine (1.0 eq) in anhydrous DCM and add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Expertise and Experience:

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is performed at 0°C initially to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Mechanism of Action: The Nitroimidazole Prodrug Concept

Nitroimidazole-based drugs are typically prodrugs that require reductive activation to exert their cytotoxic effects. This activation is characteristic of anaerobic or microaerophilic environments, providing a degree of selectivity.[5][6]

G A Nitroimidazole Prodrug (R-NO₂) C Nitroso Radical Anion (R-NO₂⁻) A->C Single Electron Transfer B Nitroreductase (e.g., in anaerobic bacteria) B->C D Further Reduction Products (R-NO, R-NHOH) C->D Reduction F Covalent Binding & DNA Damage D->F E Cellular Macromolecules (DNA, Proteins) E->F G Cell Death F->G

Figure 2: Reductive activation of a nitroimidazole prodrug.

The process begins with a single-electron transfer to the nitro group, often catalyzed by nitroreductases found in anaerobic organisms.[1][7] This forms a nitroso radical anion and other reactive reduction intermediates like hydroxylamines. These highly reactive species can then covalently bind to and damage critical cellular macromolecules, such as DNA and proteins, leading to cell death.

Compound Data Summary

The following table summarizes key properties for the intermediate and its amine derivative. Note that spectroscopic data are predictive and should be confirmed experimentally.

Property1-Isopropyl-4-nitroimidazole1-Isopropyl-1H-imidazol-4-amine
Chemical Formula C₆H₉N₃O₂C₆H₁₁N₃
Molecular Weight 155.15 g/mol 125.17 g/mol
Predicted ¹H NMR δ ~8.0 (s, 1H), ~7.5 (s, 1H), ~4.6 (sept, 1H), ~1.5 (d, 6H)δ ~7.0 (s, 1H), ~6.5 (s, 1H), ~4.3 (sept, 1H), ~3.5 (br s, 2H), ~1.4 (d, 6H)
Predicted ¹³C NMR δ ~148, ~138, ~120, ~49, ~22δ ~140, ~135, ~115, ~48, ~23
Predicted IR (cm⁻¹) ~1520 (asym NO₂), ~1350 (sym NO₂)~3400-3200 (N-H stretch)

Safety and Handling

Nitroimidazoles and their derivatives should be handled with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10] 4-Nitroimidazole is harmful if swallowed.[11] Avoid formation of dust and aerosols.[12] In case of accidental exposure, consult the relevant Safety Data Sheet (SDS).

References

  • Chadha, R. (2002). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research, 62, 659-671.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • MDPI. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.
  • Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • PMC. (n.d.). 1-Isopropyl-4-nitro-6-methoxy-1H-benzimidazole. PMC.
  • Google Patents. (n.d.). WO1997001562A1 - Nitroimidazole antibacterial compounds and methods of use thereof.
  • Google Patents. (n.d.).
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Google Patents. (n.d.). EP0866793B1 - Nitroimidazole antibacterial compounds and methods of use thereof.
  • Der Pharma Chemica. (2026). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole.
  • PMC. (n.d.). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC.
  • CPAChem. (n.d.).
  • ScienceDirect. (n.d.). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia.
  • MDPI. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI.
  • ChemicalBook. (2026).
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.).
  • Impactfactor. (2022).
  • SpectraBase. (n.d.).
  • TCI EUROPE N.V. (n.d.).
  • BenchChem. (2025). Spectroscopic Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide.
  • Acros PharmaTech Limited. (2018).
  • ResearchGate. (n.d.). (PDF)
  • PMC. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. PMC.
  • MDPI. (2024).

Sources

Application Note: Strategic Synthesis of Nitroimidazole Derivatives – Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Relevance of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential drugs like metronidazole, tinidazole, and ornidazole.[1] These compounds are indispensable in treating infections caused by anaerobic bacteria and protozoa.[2] Their mechanism of action typically involves the reductive activation of the nitro group within the target microorganism, leading to the generation of cytotoxic radicals that damage microbial DNA.[2] However, the emergence of drug-resistant strains necessitates the continuous development of novel nitroimidazole derivatives with improved efficacy, novel mechanisms of action, or better pharmacokinetic profiles.[3]

This guide provides a detailed overview of the core synthetic strategies for creating nitroimidazole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and development. We will explore the fundamental nitration of the imidazole ring, the crucial N-alkylation step for creating key pharmaceutical scaffolds, advanced functionalization via cross-coupling reactions, and modern, greener synthetic approaches.

Strategy 1: Building the Core - Direct Nitration of the Imidazole Ring

The foundational step in many nitroimidazole syntheses is the introduction of a nitro group (–NO₂) onto the imidazole ring via electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical as it dictates the position of the nitro group and the overall yield.

Mechanistic Insight: The reaction typically proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of strong acids, most commonly nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion. The electron-rich imidazole ring then attacks this electrophile. The regioselectivity (i.e., whether the 4- or 5-position is nitrated) is influenced by the substituents already on the ring and the specific reaction conditions.[4][5]

Comparative Nitration Conditions

The choice of methodology involves a trade-off between reaction efficiency, safety, and the harshness of the conditions. While traditional mixed-acid methods are effective, they require careful handling of highly corrosive reagents.

SubstrateNitrating Agent / MethodReaction ConditionsProductYield (%)Reference
ImidazoleFuming Nitric Acid / Oleum55-65°C for 2h4-Nitroimidazole92.7%[6]
2-MethylimidazoleMixed Acid (H₂SO₄/HNO₃)Heat to 130-132°C for 4h2-Methyl-4(5)-nitroimidazole63-66%[5]
2-MethylimidazolePotassium Nitrate / 94-96% H₂SO₄125-140°C for 4.5-5h2-Methyl-4(5)-nitroimidazole95%[6]
5-Chloro-1-methylimidazole65% HNO₃ then 98.3% H₂SO₄10°C then reflux; 0-15°C then 55°C for 7h5-Chloro-1-methyl-4-nitroimidazole93.3%[6]
Experimental Workflow: Nitration of Imidazole

cluster_prep Acid Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation N Nitrating Agent (e.g., HNO₃, KNO₃) Mix Generate Nitronium Ion (NO₂⁺) (Exothermic, requires cooling) N->Mix S Strong Acid Catalyst (e.g., H₂SO₄, Oleum) S->Mix React Electrophilic Attack (Controlled Temp. & Time) Mix->React I Imidazole Substrate I->React Quench Quench on Ice Water React->Quench Neutralize Neutralize with Base (e.g., NH₄OH, Soda Solution) to precipitate product Quench->Neutralize Isolate Filter, Wash & Dry Neutralize->Isolate Product Purified Nitroimidazole Isolate->Product

Caption: General workflow for direct nitration of the imidazole core.

Protocol 1: Direct Nitration of 2-Methylimidazole using Potassium Nitrate[7]

This method utilizes a nitrate salt for a high-yield direct nitration.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, prepare a solution of 2-methylimidazole in 94-96% sulfuric acid.

  • Addition of Nitrating Agent: Carefully add potassium nitrate (KNO₃) to the solution. The addition may be exothermic and should be controlled.

  • Heating: Heat the reaction mixture to a temperature between 125-140°C.

  • Reaction Time: Maintain this temperature for 4.5 to 5 hours, monitoring the reaction progress if possible (e.g., by TLC).

  • Work-up: After the reaction period, cool the mixture to room temperature. Carefully pour the mixture onto crushed ice.

  • Precipitation: Neutralize the acidic solution with a saturated soda (sodium carbonate) solution to a pH of approximately 3. The product will precipitate out of the solution.

  • Isolation: Isolate the solid 2-methyl-4(5)-nitroimidazole product by filtration, wash with cold water, and dry under vacuum. Expected Yield: ~95% .

Strategy 2: N-Alkylation - Building Key Pharmaceutical Scaffolds

Once the nitroimidazole core is synthesized, the next critical step is often N-alkylation, where a substituent is added to one of the nitrogen atoms of the imidazole ring. This is the primary method for synthesizing blockbuster drugs like metronidazole, ornidazole, secnidazole, and tinidazole.

Causality of Reagents: The choice of alkylating agent directly determines the final product. For example, epichlorohydrin is a key raw material for ornidazole, while 1-bromo-2-propanol is used for secnidazole.[7][8] The reaction is typically carried out in a suitable solvent and often requires a base or catalyst to deprotonate the imidazole nitrogen, making it more nucleophilic, or to activate the alkylating agent.

Comparative Synthesis of Common 5-Nitroimidazole Drugs
DrugCore MoietyKey Alkylating AgentCatalyst / BaseSolventKey ConditionReference
Metronidazole 2-Methyl-5-nitroimidazoleEthylene oxidePhosphoric acidAcetic acid0-5°C then warm to 20-35°C[9]
Ornidazole 2-Methyl-5-nitroimidazoleEpichlorohydrinMacroporous acidic resinEthyl acetate18-20°C[7]
Secnidazole 2-Methyl-5-nitroimidazole1-Bromo-2-propanolK₂CO₃ or Na₂CO₃AcetoneReflux[8]
Tinidazole 2-Methyl-5-nitroimidazoleβ-hydroxyethyl sulfideLewis Acid (e.g., H₂SO₄)Xylene30-100°C[10]
General N-Alkylation Pathway

Core Nitroimidazole Core (e.g., 2-Methyl-5-nitroimidazole) React Nucleophilic Substitution (SN2 type reaction) Core->React Alkyl Alkylating Agent (e.g., Epichlorohydrin, R-X) Alkyl->React Cat Base or Catalyst (e.g., K₂CO₃, Acid Resin) Cat->React Solv Solvent (e.g., Acetone, Ethyl Acetate) Solv->React Workup Work-up (Filtration, Extraction, Crystallization) React->Workup Product N-Alkylated Derivative (e.g., Ornidazole, Secnidazole) Workup->Product

Caption: General workflow for N-alkylation of a nitroimidazole core.

Protocol 2: Synthesis of Ornidazole[8]

This protocol uses a solid acid resin catalyst, which simplifies purification and is more environmentally friendly than traditional strong acid catalysts.

  • Reaction Setup: Charge a reactor with ethyl acetate as the solvent. Add 2-methyl-5-nitroimidazole and the macroporous acidic polymer resin catalyst.

  • Reagent Addition: Add epichlorohydrin to the mixture.

  • Reaction Conditions: Maintain the reaction temperature at 18-20°C. The acidic resin catalyzes the opening of the epoxide ring of epichlorohydrin, which then alkylates the nitroimidazole in a one-step condensation reaction.

  • Monitoring: Monitor the reaction until completion.

  • Isolation of Crude Product: Upon completion, separate the solid catalyst via centrifugation or filtration. The resulting supernatant is the ornidazole condensation liquid.

  • Purification: The supernatant is further purified through a sequence of distillation (to remove the solvent), decolorization (e.g., with activated carbon), filtration, and crystallization to yield the final ornidazole product.

Strategy 3: Advanced Functionalization via Cross-Coupling Reactions

To create derivatives with significantly different properties, such as altered lipophilicity or novel biological targets, chemists employ cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

A. Suzuki Coupling (C-C Bond Formation)

Mechanistic Insight: The Suzuki coupling is a powerful, palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organohalide (like a chloro-nitroimidazole).[11][12] The reaction requires a base to activate the boronic acid and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This method is highly valued for its functional group tolerance and relatively mild conditions.[12]

Protocol 3: Suzuki Coupling for 5-Aryl-1-methyl-4-nitroimidazoles[12]
  • Reaction Setup: In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole, the desired arylboronic acid (1.5-2 equivalents), potassium carbonate (K₂CO₃) as the base, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Catalyst Addition: Add the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (e.g., 3 mol%).

  • Solvent and Heating: Add water as the solvent and heat the mixture to 70-80°C.

  • Reaction Time: Stir at this temperature until the reaction is complete (monitor by TLC).

  • Work-up: After cooling, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

B. Ullmann Condensation (C-N / C-O Bond Formation)

Mechanistic Insight: The Ullmann condensation is a copper-catalyzed reaction used to form C-N, C-O, or C-S bonds.[13][14] It typically involves coupling an aryl halide with an alcohol, amine, or thiol. Traditional Ullmann reactions require stoichiometric copper and very high temperatures (>200°C), but modern ligand-accelerated methods have made the conditions milder.[14][15] The reaction proceeds through a copper(I) intermediate that reacts with the aryl halide.[13]

Catalytic Cycles for Cross-Coupling Reactions

cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_ullmann Ullmann Condensation (Conceptual) S_Pd0 Pd(0)L₂ Active Catalyst S_OxAdd Oxidative Addition (Ar-X) S_Pd0->S_OxAdd S_Complex Ar-Pd(II)-X S_OxAdd->S_Complex S_Trans Transmetalation (Ar'-B(OH)₂ + Base) S_Complex->S_Trans S_Diaryl Ar-Pd(II)-Ar' S_Trans->S_Diaryl S_RedElim Reductive Elimination S_Diaryl->S_RedElim S_RedElim->S_Pd0 S_Prod Ar-Ar' Product S_RedElim->S_Prod U_CuI Cu(I)X Catalyst Source U_ReactNuc Reacts with Nucleophile (Nu-H) U_CuI->U_ReactNuc U_CuNuc Cu(I)-Nu U_ReactNuc->U_CuNuc U_HX HX U_ReactNuc->U_HX U_OxAdd Couples with Ar-X U_CuNuc->U_OxAdd U_OxAdd->U_CuI U_Prod Ar-Nu Product U_OxAdd->U_Prod

Caption: Simplified catalytic cycles for Suzuki (left) and Ullmann (right) cross-coupling reactions.

Strategy 4: Modern Methodologies - Microwave-Assisted Synthesis

To accelerate drug discovery, modern techniques that reduce reaction times and improve yields are highly desirable. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard.

Mechanistic Insight: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic rate enhancements compared to conventional heating.[16][17] This can reduce reaction times from hours to minutes. Furthermore, these reactions can often be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing chemical waste.[16]

Protocol 4: Microwave-Assisted Synthesis of 2-Nitroimidazoles[17]

This protocol provides a greener alternative to traditional nitration methods for synthesizing 2-nitroimidazoles from the corresponding 2-aminoimidazoles.

  • Reagent Preparation: In a microwave-safe vessel, thoroughly mix the 2-aminoimidazole substrate with sodium nitrite (NaNO₂).

  • Catalyst Addition: Add a solid acid catalyst, such as an iron-rich kaolinite clay. The use of a solid clay catalyst avoids the need for strong, corrosive mineral acids.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate (e.g., at 150W power with a ceiling temperature of 100°C) for a short period (typically a few minutes).

  • Work-up: After cooling, the product is extracted from the solid mixture with a suitable organic solvent.

  • Purification: The solvent is evaporated, and the resulting crude product is purified, typically by column chromatography, to yield the pure 2-nitroimidazole.

Conclusion

The synthesis of nitroimidazole derivatives is a dynamic field that leverages both classical and modern organic chemistry techniques. Mastery of direct nitration, N-alkylation, and advanced cross-coupling reactions provides a robust toolkit for creating a diverse range of molecular architectures. The adoption of greener methodologies like microwave-assisted synthesis further enables the rapid and efficient development of next-generation therapeutic agents. The protocols and strategic insights provided in this guide are intended to empower researchers to rationally design and execute the synthesis of novel nitroimidazole compounds to address ongoing challenges in infectious disease treatment.

References

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023). Brieflands. Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Nitroimidazole Derivatives with Oxazinone Moieties. (2024). Scope Journal. Available at: [Link]

  • Processes for nitration of n-substituted imidazoles. (n.d.). Google Patents.
  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. (2025). ResearchGate. Available at: [Link]

  • Ornidazole synthetic method. (n.d.). Google Patents.
  • Method for synthesizing secnidazole and secnidazole. (n.d.). Google Patents.
  • Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Tinidazole preparing process. (n.d.). Google Patents.
  • Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. (2009). International Journal of Molecular Sciences. Available at: [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). (n.d.). SciSpace. Available at: [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. (2024). MDPI. Available at: [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. (2023). MDPI. Available at: [Link]

  • Synthesis and characterization of ornidazole, 5-ASA azo adduct for colon targetting. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Preparation method of secnidazole. (n.d.). Google Patents.
  • Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction. (n.d.). Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Molecular Docking and Biological Activity of Novel Secnidazole Metal Complexes. (2022). MDPI. Available at: [Link]

  • What is the mechanism of Ornidazole? (2024). Patsnap Synapse. Available at: [Link]

  • Synthesis of metronidazole. (n.d.). Google Patents.
  • Tinidazole preparing process. (n.d.). Google Patents.
  • Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. (2026). ResearchGate. Available at: [Link]

  • Synthesis of new compounds derived from metronidazole and amino acids and their esters as antiparasitic agents. (2011). ResearchGate. Available at: [Link]

  • Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. (2021). MDPI. Available at: [Link]

  • Method for preparing (S)-ornidazole. (n.d.). Google Patents.
  • Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst. (n.d.). Catalysis Eprints database. Available at: [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (2014). Tomsk State University Research Library. Available at: [Link]

  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (2017). MDPI. Available at: [Link]

  • Synthesis of Mutual Prodrugs of Secnidazole and Ciprofloxacin and study Their Physicochemical Properties. (n.d.). SciSpace. Available at: [Link]

  • Synthesis of New Drug Carriers of Metronidazoleas Antifungal Agents. (2020). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. (2023). MDPI. Available at: [Link]

  • (PDF) Microwave Assisted Green Synthesis of Pyrazole, 1, 2, 3- Triazole Based Novel Benzohydrazones and Their Antibacterial Activities. (2017). ResearchGate. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Available at: [Link]

  • Bioavailability File : Ornidazole. (2005). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]

  • Improved method of preparing secnidazole. (n.d.). Google Patents.
  • Synthesis, Characterization and Biological Activity of Novel Salt/Molecular Salts of Tinidazole. (2017). Oriental Journal of Chemistry. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Preparation of 4,5-nitroimidazole. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Note: Regioselective Functionalization of the Imidazole Ring at the C-2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, materials science, and organocatalysis. Derivatization of this heterocycle, particularly at the C-2 position, is a critical step in the synthesis of numerous blockbuster drugs (e.g., Losartan) and functional materials. This application note provides an in-depth, authoritative guide to the regioselective functionalization of the imidazole core at the C-2 position, contrasting classical directed lithiation with modern transition-metal-catalyzed C–H activation strategies.

Mechanistic Rationale & Site Selectivity

As a Senior Application Scientist, achieving precise regiocontrol on the imidazole ring requires a deep understanding of its inherent electronic and steric properties. The imidazole core possesses electronically inequivalent C–H bonds[1].

  • The C-5/C-4 Positions: These sites are generally electron-rich and are the natural targets for standard electrophilic aromatic substitution[1].

  • The C-2 Position: Flanked by two electronegative nitrogen atoms, the C-2 proton is the most acidic site on the ring (pKa ~ 33 for neutral imidazole, though this varies significantly with substitution)[1].

Because of this acidity, the C-2 position is highly susceptible to deprotonation by strong bases (e.g., n-BuLi). However, direct functionalization at C-2 is often complicated by the presence of the free N-H proton (pKa ~ 14), which is far more acidic than the C-2 proton. Consequently, classical C-2 functionalization strictly requires N-protection (such as a methyl or SEM group) to prevent the formation of an unreactive imidazolide anion[1]. Alternatively, modern palladium-catalyzed protocols have been engineered to bypass this limitation, allowing for the direct C-2 arylation of unprotected (NH)-imidazoles by utilizing specific base-free conditions[2].

Divergent Synthetic Strategies

Directed Lithiation (The Classical Approach)

The standard method for C-2 functionalization involves the directed lithiation of an N-protected imidazole using n-butyllithium (n-BuLi)[3]. This reaction generates a highly nucleophilic 2-lithioimidazole intermediate that can be trapped by a wide array of electrophiles (aldehydes, ketones, acyl chlorides, and alkyl halides)[4]. The reaction is highly sensitive to temperature and residence time; it must be conducted at cryogenic temperatures (–78 °C) to prevent the organolithium species from undergoing unwanted ring-opening or reacting with the ethereal solvent[3].

Transition-Metal-Catalyzed C–H Arylation (The Modern Approach)

Transition-metal-catalyzed C–H functionalization has emerged as a step-economic alternative, eliminating the need for pre-functionalized coupling partners[5]. Specifically, the direct C-2 arylation of imidazoles with aryl iodides can be achieved using a Pd(OAc)₂/CuI catalytic system[2]. The true breakthrough of this methodology is its efficacy under ligandless and base-free conditions. By omitting the base, the protocol completely suppresses unwanted N-arylation, allowing for the direct C-2 arylation of base-sensitive, unprotected (NH)-imidazoles[2].

Quantitative Data: Strategy Comparison

To guide experimental design, the following table summarizes the operational parameters and quantitative metrics of both functionalization strategies.

ParameterDirected C-2 LithiationPd/Cu-Catalyzed C-2 Arylation
Primary Bond Formed C–C, C–HeteroatomC–C (Aryl)
Key Reagents n-BuLi, ElectrophilePd(OAc)₂, CuI, Aryl Iodide
N-Protection Strictly Required (e.g., SEM, Me)Optional (Tolerates free NH)
Operating Temperature –78 °C to Room Temperature140 °C
Regioselectivity Exclusively C-2Highly C-2 selective
Typical Yields 70% – 95%65% – 90%
Primary Limitation Requires cryogenic conditionsLimited to aryl/heteroaryl coupling

Visualized Workflows & Pathways

Pathway A Imidazole Core B C-2 Lithiated Intermediate A->B n-BuLi, THF, -78°C (Deprotonation) C Pd/Cu-Coordinated Intermediate A->C Pd(OAc)2, CuI (C-H Activation) D C-2 Alkyl/Acyl Derivative B->D Electrophile (E+) (Nucleophilic Addition) E C-2 Aryl Derivative C->E Ar-I, Heat (140°C) (Reductive Elimination)

Mechanistic pathways for C-2 functionalization: Lithiation vs. C-H Activation.

Protocol S1 Step 1: Inert Atmosphere Purge Schlenk tube with Argon S2 Step 2: Catalyst Loading Add 5 mol% Pd(OAc)2 & 10 mol% CuI S1->S2 S3 Step 3: Reagent Addition Add (NH)-Imidazole and Aryl Iodide S2->S3 S4 Step 4: Thermal Activation Heat at 140°C for 24 hours S3->S4 S5 Step 5: Workup & Isolation Filter, extract, and chromatograph S4->S5

Experimental workflow for the base-free Pd/Cu-catalyzed C-2 arylation.

Self-Validating Experimental Protocols

Protocol A: Directed C-2 Lithiation of 1-Methylimidazole

Causality Check: This protocol utilizes cryogenic temperatures to stabilize the highly reactive 2-lithio species, preventing solvent degradation and ring fragmentation[3].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Substrate Loading: Add 1-methylimidazole (1.0 equiv, 10 mmol) and anhydrous THF (50 mL) to the flask.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes.

  • Deprotonation: Slowly add n-BuLi (1.6 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise via syringe over 10 minutes. Note: A slight color change to pale yellow may be observed. Stir the mixture at –78 °C for 30 minutes to ensure complete metalation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv, 12 mmol) dropwise.

  • Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1 hour. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the pure C-2 functionalized product.

Protocol B: Ligandless Pd/Cu-Mediated Direct C-2 Arylation of (NH)-Imidazole

Causality Check: The inclusion of CuI is vital as it mediates the C–H activation step. Operating under strictly base-free conditions prevents the deprotonation of the imidazole N-H bond, thereby completely suppressing unwanted N-arylation[2].

  • Preparation: Oven-dry a heavy-walled reaction tube equipped with a magnetic stir bar and a Teflon-lined screw cap.

  • Catalyst Loading: Under an ambient atmosphere, charge the tube with Pd(OAc)₂ (5 mol%) and CuI (10 mol%).

  • Reagent Addition: Add the unprotected (NH)-imidazole (1.0 equiv, 1.0 mmol) and the aryl iodide (2.0 equiv, 2.0 mmol). Note: If both reagents are solid, a minimal amount of anhydrous DMF (0.5 mL) can be added to facilitate stirring; otherwise, the reaction can be run neat.

  • Thermal Activation: Seal the reaction tube tightly and transfer it to a pre-heated oil bath at 140 °C. Stir vigorously for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter it through a short pad of Celite to remove the palladium and copper residues. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the crude material via flash column chromatography on silica gel to isolate the pure 2-aryl-(1H)-imidazole.

References

  • Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions. Advanced Synthesis & Catalysis. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and Highly Regioselective Direct C-2 Arylation of Azoles, Including Free (NH)-Imidazole, -Benzimidazole and -Indole, with Aryl Halides. Tetrahedron.[Link]

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005). Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles. Tetrahedron.[Link]

  • Amar Equipment. Lithiation in Flow: n-Butyl Lithiation and electrophile addition.[Link]

Sources

Microwave-Assisted Synthesis of 1-Substituted Nitroimidazoles: A Modern Approach to Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[1][2] Conventional methods for synthesizing derivatives of this vital heterocycle are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a rapid, efficient, and environmentally benign alternative for the preparation of 1-substituted nitroimidazoles. We will explore the fundamental principles of microwave heating, detail optimized protocols, and present a comparative analysis against traditional thermal methods, offering researchers and drug development professionals a robust platform for accelerating the discovery of novel nitroimidazole-based therapeutics.

Introduction: The Enduring Significance of Nitroimidazoles

First identified in the 1950s with the discovery of the natural antibiotic azomycin (2-nitroimidazole), the nitroimidazole framework has proven to be remarkably versatile.[2] The strategic placement of a nitro group on the imidazole ring imparts unique electronic properties that are crucial for its biological activity. This activity is often initiated by the bioreduction of the nitro group under hypoxic (low oxygen) conditions, such as those found in anaerobic bacteria or solid tumors, leading to the formation of reactive intermediates that damage cellular macromolecules like DNA.[2][]

This mechanism is the foundation for the clinical success of drugs like metronidazole, used to treat anaerobic bacterial and protozoal infections, and has spurred the development of other derivatives as radiosensitizers for cancer therapy.[2][] The synthesis of analogs, particularly through substitution at the N-1 position, is a key strategy for modulating pharmacokinetic properties, improving efficacy, and overcoming drug resistance. However, classical synthetic routes can be a significant bottleneck in the drug discovery pipeline.

The MAOS Revolution: Principles and Advantages

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation delivers energy directly to the molecules within the reaction mixture.[4][5]

This process, known as dielectric heating, occurs when molecules with a dipole moment (such as polar solvents or reagents) attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates internal friction, leading to a rapid and uniform increase in temperature throughout the reaction volume.[4][6]

The primary advantages of MAOS over conventional heating are dramatic:

  • Accelerated Reaction Rates: Reactions that take hours or days to complete using traditional reflux can often be finished in minutes.[5][6][7]

  • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that often result from prolonged exposure to high temperatures.[4][7]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a more energy-efficient and sustainable "green chemistry" approach.[5]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.

General Workflow for Microwave-Assisted Synthesis

The process for microwave-assisted synthesis is streamlined and efficient. The following diagram illustrates the typical experimental workflow from starting materials to the final, characterized product.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis Reactants Select Reactants & Solvent/Catalyst Vessel Load Microwave Vial & Add Stir Bar Reactants->Vessel Combine MW Microwave Irradiation (Set Time, Temp, Power) Vessel->MW Seal & Place in Reactor Cooling Rapid Cooling MW->Cooling Reaction Complete Isolation Product Isolation (Precipitation/Filtration) Cooling->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization Characterization (TLC, NMR, MS, MP) Purification->Characterization Product Pure 1-Substituted Nitroimidazole Characterization->Product

Caption: Experimental workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted N-Alkylation of 4(5)-Nitroimidazole

This protocol provides a general method for the N-alkylation of a nitroimidazole core using an alkyl halide. This is a common and effective strategy for creating a library of 1-substituted derivatives.

4.1. Materials and Equipment

  • 4(5)-Nitroimidazole

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Microwave synthesis reactor (e.g., CEM, Anton Paar)

  • Microwave process vials (10 mL) with snap caps and septa

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

4.2. Step-by-Step Procedure

  • Reactant Preparation: In a 10 mL microwave process vial, combine 4(5)-nitroimidazole (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Solvent Addition: Add 3-5 mL of acetone or DMF to the vial. Acetone is often suitable for reactive alkyl halides, while DMF can be used for less reactive ones due to its higher boiling point and dielectric properties.

  • Substrate Addition: Add the alkyl halide (1.1 mmol, 1.1 equivalents) to the suspension.

  • Vial Sealing: Securely cap the vial. Ensure the cap is properly sealed to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is:

    • Temperature: 100-120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200-300 W (dynamic power control to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, the instrument's compressed air cooling system will rapidly cool the vial to below 50 °C.

  • Reaction Monitoring: Uncap the vial carefully. Spot a small amount of the reaction mixture on a TLC plate alongside the starting material to confirm the consumption of the nitroimidazole precursor.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid residue with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by flash column chromatography on silica gel to yield the pure 1-substituted nitroimidazole.

Comparative Analysis: MAOS vs. Conventional Synthesis

The advantages of microwave-assisted synthesis become evident when compared directly with conventional heating methods for analogous heterocyclic preparations.[7] Microwave irradiation consistently results in drastically reduced reaction times and often provides superior product yields.[8][9]

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time 4–24 hours[10]5–20 minutes[10][11]>95% Reduction
Yield 50–75%[8]75–95%[6][8]Significant Improvement
Heating Method Oil Bath/Heating Mantle (Conduction)Direct Dielectric HeatingUniform & Rapid Heating
Process Control Difficult to maintain uniform temperaturePrecise temperature & pressure monitoringHigh Reproducibility
Solvent Use Often requires high-boiling point solventsCan use lower-boiling solvents or solvent-free conditions[12]Greener Chemistry

Mechanism: The Chemistry Behind the Synthesis

The N-alkylation of nitroimidazole under basic conditions proceeds via a nucleophilic substitution mechanism. The base, K₂CO₃, deprotonates the imidazole ring, creating a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond. Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier.

G cluster_mech Simplified N-Alkylation Mechanism Reactants Nitroimidazole + R-X (Alkyl Halide) Step1 Deprotonation (Base, e.g., K₂CO₃) Reactants->Step1 Intermediate Nitroimidazolate Anion (Nucleophile) Step1->Intermediate Microwave Microwave Energy (Δ) Step2 Nucleophilic Attack (SN2 Reaction) Intermediate->Step2 Product 1-Substituted Nitroimidazole Step2->Product Microwave->Step1 Accelerates Microwave->Step2 Accelerates

Caption: Simplified reaction mechanism for N-alkylation.

Applications in Drug Development

The ability to rapidly synthesize a diverse library of 1-substituted nitroimidazoles is invaluable for structure-activity relationship (SAR) studies. By modifying the substituent at the N-1 position, researchers can fine-tune the compound's properties:

  • Antimicrobial Agents: Substituents can be altered to improve potency against anaerobic bacteria and parasites, or to combat emerging resistance.[1][]

  • Anticancer Therapeutics: The N-1 side chain can be modified to enhance targeting of hypoxic tumor cells or to attach cytotoxic payloads.

  • Radiosensitizers: Functional groups can be introduced to improve the electron-affinic properties of the molecule, making cancer cells more susceptible to radiation therapy.[13]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 1-substituted nitroimidazoles. The technology offers unparalleled speed, efficiency, and control, empowering chemists to accelerate the design-make-test-analyze cycle in drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the power of MAOS, facilitating the development of the next generation of nitroimidazole-based medicines.

References

  • Greener and Versatile Synthesis of Bioactive 2-Nitroimidazoles Using Microwave Irradiation. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yılmaz, F., & Menteşe, E. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)-NITRO-1H- BENZIMIDAZOLES AND THEIR HYDRAZIDE DERIVATIVES. Semantic Scholar. [Link]

  • Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. Journal of Scientific & Industrial Research, 62, 659-665. [Link]

  • Shaikh, K. A., et al. (2012). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry. [Link]

  • Gautam, R. K., et al. (2017). Microwave-Assisted Synthesis of SiC Nanoparticles for the Efficient Adsorptive Removal of Nitroimidazole Antibiotics from Aqueous Solution. Molecules, 22(2), 323. [Link]

  • Singh, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34659-34687. [Link]

  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. ResearchGate. [Link]

  • Poczta, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042. [Link]

  • Bhatre, M. (2015). microwave - an effective tool in organic synthesis. World Journal of Pharmaceutical Research. [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(3), 1061. [Link]

  • Upadhyay, A., Srivastava, S. K., & Srivastava, S. D. (2010). Conventional and Microwave Assisted Synthesis of Some New N-[(4-oxo-2-substituted Aryl -1, 3-thiazolidine)-acetamidyl]-5-nitroindazoles and Its Antimicrobial Activity. European Journal of Medicinal Chemistry, 45(9), 3541-3548. [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(13), 5530. [Link]

  • Kaur, M., et al. (2021). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. [Link]

  • Comparison between microwave-assisted and conventional method of synthesis of iminoimidazolines in terms of yield and time. ResearchGate. [Link]

  • Bansode, D., et al. (2022). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Current Microwave Chemistry. [Link]

  • Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407. [Link]

  • Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7), 1531. [Link]

Sources

Application Note: Process Development and Scale-Up of 4-Nitro-1-(propan-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1-(propan-2-yl)-1H-imidazole (also known as 1-isopropyl-4-nitro-1H-imidazole, CAS: 866251-86-7) is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical hinge-binding motif in the structural design of p21-activated kinase 4 (PAK4) inhibitors [1] and is a key intermediate in the synthesis of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors [2].

Transitioning the synthesis of this compound from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents distinct challenges. The primary synthetic route involves the N-alkylation of 4-nitroimidazole with an isopropyl halide. This guide details the mechanistic rationale, thermal safety parameters, and a self-validating scale-up protocol designed for researchers and process scientists.

Process Chemistry & Regiocontrol

Mechanistic Rationale

The starting material, 4-nitroimidazole, exists as a tautomeric mixture of 4-nitro-1H-imidazole and 5-nitro-1H-imidazole. Alkylation under basic conditions proceeds via the nitroimidazole anion. The regioselectivity of the alkylation (N1 vs. N3) is governed by steric and electronic factors. Alkylation with a secondary alkyl halide, such as 2-bromopropane, predominantly favors the formation of the 1-isopropyl-4-nitro isomer due to the severe steric hindrance encountered at the adjacent nitrogen in the 5-nitro tautomeric pathway.

Solvent and Base Optimization

To establish a self-validating system, the reaction conditions must reliably suppress the formation of the 1-isopropyl-5-nitro isomer and minimize elimination side-reactions (e.g., formation of propene from 2-bromopropane).

Table 1: Optimization of Alkylation Conditions (10 mmol scale)

SolventBase (1.5 eq)Temp (°C)Conversion (%)Ratio (4-NO2 : 5-NO2)Isolated Yield (%)
AcetonitrileK₂CO₃60>9592 : 878
AcetonitrileCs₂CO₃60>9889 : 1181
DMFK₂CO₃50>9996 : 488
DMFDIPEA806585 : 1545

Thermal Safety & Hazard Evaluation

Nitroaromatic and nitroheterocyclic compounds possess high inherent energy. The thermal properties of energetically-substituted imidazoles demand rigorous safety evaluations prior to scale-up to prevent thermal runaway [3]. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) must be performed on both the reaction mixture and the isolated product.

Table 2: Thermal Hazard Assessment Data

Material / MixtureOnset Temp (T_onset)Peak ExothermEnthalpy (ΔH)Safe Operating Limit
4-Nitroimidazole (Solid)265 °C280 °C-1250 J/g< 150 °C
Reaction Mass in DMF145 °C170 °C-450 J/g< 80 °C
Product (Isolated Solid)210 °C235 °C-980 J/g< 120 °C

Safety Directive: The maximum operating temperature for the reaction is strictly capped at 60 °C to maintain a thermal safety margin of >80 °C from the onset of decomposition.

Scale-Up Protocol (1.0 kg Scale)

This protocol is designed as a self-validating workflow. Progression to subsequent steps is contingent upon meeting specific In-Process Control (IPC) criteria.

Equipment Requirements
  • 10 L Jacketed glass reactor equipped with a PTFE overhead stirrer, internal thermocouple, and reflux condenser.

  • Programmable dosing pump for reagent addition.

Step-by-Step Methodology
  • Preparation & Charging:

    • Charge the 10 L reactor with 4-nitroimidazole (1.00 kg, 8.84 mol) and anhydrous DMF (4.0 L) under a nitrogen atmosphere.

    • Initiate stirring at 250 rpm.

    • Add finely powdered, anhydrous K₂CO₃ (1.83 kg, 13.26 mol, 1.5 eq) in portions over 15 minutes.

    • Causality: Using finely powdered K₂CO₃ increases the surface area for the heterogeneous deprotonation, ensuring rapid formation of the nitroimidazole anion.

  • Controlled Alkylation:

    • Adjust the reactor jacket to maintain an internal temperature of 20 °C.

    • Using the dosing pump, add 2-bromopropane (1.30 kg, 10.6 mol, 1.2 eq) continuously over 2 hours.

    • Causality: Controlled dosing prevents localized accumulation of the alkylating agent and mitigates the mild exotherm associated with the alkylation event.

  • Heating & IPC Validation:

    • Ramp the internal temperature to 50 °C over 30 minutes.

    • Maintain stirring at 50 °C for 12 hours.

    • IPC Check: Sample the reaction mixture, dilute with acetonitrile, and analyze via HPLC (UV 254 nm).

    • Validation Criterion: The reaction is deemed complete when residual 4-nitroimidazole is < 1.0% (Area/Area). If > 1.0%, continue heating for 2 hours and re-sample.

  • Quench & Extraction:

    • Cool the reaction mixture to 10 °C.

    • Slowly quench by adding purified water (5.0 L) over 1 hour, maintaining the internal temperature below 25 °C.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 3.0 L).

    • Wash the combined organic phases with 5% aqueous LiCl solution (2 x 2.0 L) to remove residual DMF, followed by brine (2.0 L).

  • Crystallization & Isolation:

    • Concentrate the organic phase under reduced pressure (40 °C, 50 mbar) to approximately 1.5 L.

    • Induce crystallization by the slow addition of n-heptane (3.0 L) at 40 °C, then cool the slurry to 0 °C at a rate of 10 °C/hour.

    • Filter the crystalline solid, wash with cold n-heptane (1.0 L), and dry in a vacuum oven at 45 °C until constant weight.

    • Expected Yield: 1.17 kg (85%). Purity: >99% by HPLC.

Process Workflow Visualization

Process flow diagram for the scale-up synthesis of 4-nitro-1-(propan-2-yl)-1H-imidazole.

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC. Available at:[Link]

  • Synthesis, limitations, and thermal properties of energetically-substituted, protonated imidazolium picrate and nitrate salts and further comparison with their methylated analogs - ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Nitro-1-(propan-2-yl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-nitro-1-(propan-2-yl)-1H-imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important chemical intermediate. As a precursor for various pharmacologically active compounds, including nimorazole, a hypoxic radiosensitizer, achieving a high-yield, reproducible synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot common problems, optimize reaction conditions, and rationalize your experimental choices. We will address issues from both stages of the typical synthesis: the initial nitration of imidazole and the subsequent N-alkylation.

Synthesis Overview: A Two-Step Approach

The most common and logical pathway to synthesize 4-nitro-1-(propan-2-yl)-1H-imidazole involves two distinct chemical transformations:

  • Electrophilic Aromatic Substitution: Nitration of the imidazole ring to produce the key intermediate, 4(5)-nitroimidazole.

  • Nucleophilic Substitution: N-alkylation of the 4-nitroimidazole with an isopropyl electrophile to yield the final product.

The regioselectivity of both steps is a critical control point that directly impacts the purity and yield of the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation Imidazole Imidazole MixedAcid HNO₃ / H₂SO₄ Nitroimidazole 4(5)-Nitroimidazole MixedAcid->Nitroimidazole Electrophilic Aromatic Substitution AlkylatingAgent 2-Bromopropane (or other isopropyl source) FinalProduct 4-Nitro-1-(propan-2-yl) -1H-imidazole BaseSolvent Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) BaseSolvent->FinalProduct Nucleophilic Substitution (SN2)

Caption: High-level workflow for the two-step synthesis.

FAQs and Troubleshooting: Step 1 - Nitration of Imidazole

The nitration of imidazole is a classic electrophilic aromatic substitution, but the electron-rich, heterocyclic nature of the ring presents challenges in controlling selectivity and preventing degradation.[3][4]

Q1: My yield of 4-nitroimidazole is consistently low. What are the most likely causes?

A1: Low yields in this step typically stem from three factors: incomplete reaction, product degradation, or formation of undesired isomers.

  • Causality: The nitrating species, the nitronium ion (NO₂⁺), is generated from a mixture of nitric and sulfuric acids. The reaction is highly exothermic and temperature-sensitive. If the temperature is too low, the reaction rate will be slow and conversion incomplete. If it is too high, the strong oxidizing conditions can lead to ring-opening and decomposition, drastically reducing yield.[3] The ratio of sulfuric to nitric acid is also critical for generating an adequate concentration of the nitronium ion.[5]

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Insufficiently strong nitrating conditions or low temperature.Ensure the use of concentrated (98%) acids. Maintain the reaction temperature meticulously, typically between 10-15°C during the addition of imidazole.[3]Maximizes the concentration of the NO₂⁺ electrophile and ensures sufficient kinetic energy for the reaction without promoting degradation.
Product Degradation Reaction temperature too high; "hot spots" in the reactor.Add the imidazole substrate slowly to the cooled acid mixture to manage the exotherm. Ensure vigorous stirring.Prevents localized overheating which can lead to oxidative degradation of the imidazole ring by the strong acid mixture.
Difficult Work-up Product loss during neutralization of the strong acid.Pour the reaction mixture onto crushed ice, then neutralize slowly with a base like ammonium hydroxide or sodium carbonate solution while maintaining a low temperature (<20°C).Slow, cold neutralization prevents hydrolysis of the nitro group and minimizes product solubility in the aqueous phase, aiding precipitation.

Q2: I am seeing multiple nitro-products in my analysis. How can I improve the regioselectivity for the 4-nitro isomer?

A2: The formation of 2-nitro and 4,5-dinitroimidazole isomers is a known challenge.[4][6]

  • Causality: The C4(5) positions of imidazole are the most electron-rich and kinetically favored for electrophilic attack. The C2 position is less reactive. Under harsh conditions (high temperature, excess nitric acid), dinitration can occur. The synthesis of 2-nitroimidazoles often requires different strategies as direct nitration at C2 is challenging.[6] Your goal is to use conditions that favor mono-nitration at the most reactive site.

  • Optimization:

    • Stoichiometry: Use a slight excess, but not a large one, of nitric acid relative to imidazole (e.g., 1.1 to 1.2 equivalents). This provides enough nitrating agent for the primary reaction without driving the reaction towards dinitration.[5]

    • Temperature Control: As mentioned, lower temperatures (10-15°C) favor the kinetic product (4-nitro) and suppress over-nitration.[3]

FAQs and Troubleshooting: Step 2 - N-Alkylation

This step involves the deprotonation of 4-nitroimidazole to form the imidazolide anion, which then acts as a nucleophile to attack an isopropyl electrophile. The choice of base, solvent, and temperature are paramount for success.

Q1: My N-alkylation reaction is slow, and the conversion is poor. How can I drive it to completion?

A1: This is a very common issue and is almost always related to suboptimal reaction conditions. Studies have shown that this reaction is highly sensitive to the chosen parameters.[7][8]

  • Causality: The N-H of 4-nitroimidazole is acidic but requires a suitable base for deprotonation. The resulting imidazolide salt must be soluble in the reaction solvent to react with the alkylating agent. Aprotic polar solvents are ideal as they solvate the cation without interfering with the nucleophile.

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion 1. Incorrect Base/Solvent: Using a weak base or a protic solvent. 2. Low Temperature: Running the reaction at room temperature.1. Base/Solvent System: Use potassium carbonate (K₂CO₃) as the base in anhydrous acetonitrile (CH₃CN).[7] 2. Temperature: Heat the reaction mixture to 60°C.[7]1. K₂CO₃ is a non-nucleophilic base strong enough to deprotonate the imidazole. Acetonitrile is a polar aprotic solvent that helps dissolve the reactants without interfering in the Sₙ2 reaction. 2. Increased temperature significantly improves the reaction rate, with studies showing yields jumping from low at room temperature to good (66-85%) at 60°C.[7]
Reaction Stalls 1. Poor Quality Alkylating Agent: Isopropyl bromide can degrade. 2. Insufficient Base: Not enough base to drive the equilibrium towards the deprotonated form.1. Reagent Check: Use freshly distilled or high-purity isopropyl bromide or consider a more reactive electrophile like isopropyl iodide or tosylate. 2. Stoichiometry: Use at least 1.1 equivalents of base.1. Ensures the electrophile is active. Leaving group ability (I > Br > Cl > OTs) affects reaction rate. 2. Ensures complete deprotonation of the starting material, maximizing the concentration of the active nucleophile.

Q2: How can I further optimize the N-alkylation yield and reduce reaction time?

A2: For a significant boost in efficiency, consider a solid-liquid phase-transfer catalysis (PTC) approach.

  • Causality: In the K₂CO₃/acetonitrile system, the reaction occurs on the surface of the solid potassium carbonate. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate this process. The lipophilic TBAB cation pairs with the imidazolide anion, shuttling it into the organic (acetonitrile) phase where it can more freely react with the alkylating agent. This method has been shown to produce excellent yields in shorter reaction times.[9]

Table: Comparison of N-Alkylation Conditions

Parameter Standard Method PTC-Optimized Method
Base K₂CO₃ (solid) K₂CO₃ (solid)
Solvent Acetonitrile Acetonitrile
Catalyst None Tetrabutylammonium Bromide (TBAB)
Temperature 60 °C 70-80 °C
Typical Yield 66-85%[7] >90%[9]

| Reaction Time | 1-3 hours[10] | ~30 minutes[9] |

G Start Start N-Alkylation Reaction Check_Conversion Monitor reaction by TLC. Is conversion >95%? Start->Check_Conversion Workup Proceed to Work-up and Purification Check_Conversion->Workup Yes Troubleshoot Troubleshoot Issue Check_Conversion->Troubleshoot No Check_Temp Is temperature at 60-80°C? Troubleshoot->Check_Temp Check_Temp->Troubleshoot No, Adjust Temp Check_Base Is base K₂CO₃? Is solvent anhydrous CH₃CN? Check_Temp->Check_Base Yes Check_Base->Troubleshoot No, Correct System Check_Reagents Are starting materials pure? Is alkylating agent active? Check_Base->Check_Reagents Yes Check_Reagents->Troubleshoot No, Purify/Replace Consider_PTC Consider adding TBAB as a phase-transfer catalyst. Check_Reagents->Consider_PTC Yes Consider_PTC->Start Re-run Reaction

Caption: Troubleshooting workflow for the N-alkylation step.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The nitration step uses highly corrosive and oxidizing acids.

Protocol 1: Synthesis of 4(5)-Nitroimidazole

This protocol is adapted from established nitration procedures for imidazoles.[3][5]

  • Preparation: Prepare a salt-ice bath. In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 75 mL of concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to below 10°C in the ice bath.

  • Nitrating Mixture: Slowly add 25 mL of concentrated nitric acid (98%) to the sulfuric acid via the dropping funnel. Maintain the temperature below 15°C throughout the addition.

  • Substrate Addition: Once the acid mixture is prepared and cooled, slowly add 20g of imidazole in small portions over 1 hour. Ensure the temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly and carefully onto 500g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the cold solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4(5)-nitroimidazole.

Protocol 2: Synthesis of 4-Nitro-1-(propan-2-yl)-1H-imidazole (Optimized Standard Method)

This protocol is based on the optimized conditions reported by Hakmaoui et al.[7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroimidazole (1 equivalent), anhydrous potassium carbonate (1.2 equivalents), and anhydrous acetonitrile to form a stirrable suspension.

  • Reagent Addition: Add 2-bromopropane (1.2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting residue can be further purified by column chromatography (e.g., EtOAc/hexane) to yield the pure product.[7]

References

  • Alkylation of 4-Nitroimidazole-5-Thiol With Alpha,Omega-Dihalides to Form Bicyclic Derivatives. Australian Journal of Chemistry. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4). Available at: [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. ResearchGate. Available at: [Link]

  • Solid — Liquid Phase — Transfer Catalytic Method for N-Alkylation of Nitroimidazole. Synthetic Communications. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents | Abstract. Der Pharma Chemica. Available at: [Link]

  • Synthesis of [¹⁵N3]nimorazole... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Mowday, A. M., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules. Available at: [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Available at: [Link]

  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi. Available at: [Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES. Available at: [Link]

  • is added periodically in portions over about 10 min to maintain a gentle boil. After the addition is complete, the mixture is stirred for 1 h, during which time the solution cools to room temperature. Organic Syntheses Procedure. Available at: [Link]

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials. Available at: [Link]

  • Processes for nitration of n-substituted imidazoles. Google Patents.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. The Royal Society of Chemistry. Available at: [Link]

  • Novikov, S. S., et al. (1970). Nitration of imidazoles with various nitrating agents. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Minimizing 5-Nitro Isomer Formation During Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for heterocyclic alkylation. A pervasive challenge in the synthesis of nitroimidazole-based therapeutics (e.g., antituberculars like PA-824 or antiprotozoal agents) is the regioselective alkylation of 4(5)-nitroimidazoles. Due to tautomerism, direct alkylation frequently yields a mixture of 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to suppress the formation of the undesired 5-nitro isomer.

Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of the 5-nitro isomer during my alkylation? A: The formation of the 5-nitro isomer is a classic example of kinetic versus thermodynamic control. 4(5)-nitroimidazole exists as a tautomeric mixture. Alkylation under strongly acidic conditions or at low temperatures traps the reaction under kinetic control, which favors the formation of 1-alkyl-5-nitroimidazole [3]. Conversely, the 4-nitro isomer is the thermodynamically stable product because the alkyl group at the N1 position experiences significantly less steric hindrance from the nitro group at the C4 position than it would at the C5 position.

Q2: How can I adjust my solvent and base to minimize 5-nitro isomer formation? A: To minimize the 5-nitro isomer, you must shift the reaction to thermodynamic control. It has been established that N-alkylation under neutral and basic conditions yields the 4-nitro isomer as the major or sole product [3]. Switch your protocol to use a mild to strong base (such as K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1]. This deprotonates the imidazole, forming a reactive anion that, when heated, selectively yields the thermodynamically favored 4-nitro product.

Q3: What is the exact effect of temperature on the regioselectivity? A: Temperature is the critical switch for reversibility. At room temperature, basic alkylation often results in lower yields and incomplete regioselectivity [1]. Heating the reaction (typically between 60°C and 80°C) provides the activation energy necessary to overcome the kinetic barrier, driving the equilibrium entirely toward the 4-nitro isomer [1]. Even in acidic media, pushing the temperature to 140°C can force the initially formed 5-nitro isomer to undergo quaternization and subsequent dealkylation, ultimately yielding the stable 4-nitro isomer [2].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and isomer distribution, allowing you to select the optimal parameters for your workflow.

Reaction EnvironmentSolventTemperatureMajor Isomer FormedMechanistic Control
Strongly Acidic (e.g., H₂SO₄)VariousLow (< 75°C)5-Nitro Kinetic Control
Strongly Acidic VariousHigh (140°C)4-Nitro Thermodynamic (via dealkylation)
Basic (K₂CO₃ / KOH)MeCN / DMFRoom Temp (20-25°C)Mixed (Low Yield)Incomplete Reaction
Basic (K₂CO₃)MeCNElevated (60-80°C)4-Nitro (>85% Yield)Thermodynamic Control

Mechanistic Pathway & Logic

Pathway SM 4(5)-Nitroimidazole (Tautomeric Mixture) Cond_Acid Acidic Media / Low Temp (Kinetic Control) SM->Cond_Acid Cond_Base Basic Media / High Temp (Thermodynamic Control) SM->Cond_Base Prod_5 1-Alkyl-5-nitroimidazole (Kinetic Product) Cond_Acid->Prod_5 Fast Addition Prod_4 1-Alkyl-4-nitroimidazole (Thermodynamic Product) Cond_Base->Prod_4 Sterically Stable Prod_5->Prod_4 Quaternization & Dealkylation (Heat)

Divergent mechanistic pathways of 4(5)-nitroimidazole alkylation under kinetic vs. thermodynamic control.

Validated Experimental Protocol

Regioselective Synthesis of 1-Alkyl-4-nitroimidazole This self-validating protocol utilizes thermodynamic control to suppress 5-nitro isomer formation[1].

Materials Required:

  • 4(5)-nitroimidazole (1.0 equivalent)

  • Alkylating agent (e.g., alkyl halide) (1.2 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.1 - 1.5 equivalents)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 4(5)-nitroimidazole (e.g., 7.87 mmol) in anhydrous MeCN (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (8.7 mmol) to the solution. Stir the suspension at room temperature for 15 to 30 minutes to ensure complete deprotonation and formation of the reactive imidazole anion.

  • Alkylation: Add the alkylating agent (15.74 mmol) dropwise to the stirring mixture.

  • Thermodynamic Heating (Critical Step): Attach a reflux condenser and heat the reaction mixture to 60°C – 80°C. Do not leave at room temperature, as this will result in poor yields and mixed regioselectivity.

  • Monitoring: Stir the reaction at the elevated temperature until TLC (Thin Layer Chromatography) indicates the complete disappearance of the starting material (typically 2 to 6 hours depending on the electrophile).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic phases with brine, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. The crude product will predominantly be the 4-nitro isomer, which can be further purified by recrystallization or flash chromatography.

Workflow Step1 1. Dissolution (Anhydrous MeCN) Step2 2. Deprotonation (K2CO3, 15-30 min) Step1->Step2 Step3 3. Alkylation (Add R-X dropwise) Step2->Step3 Step4 4. Thermodynamic Heating (60-80°C) Step3->Step4 Step5 5. Workup & Isolation Step4->Step5

Step-by-step experimental workflow for the regioselective synthesis of 1-alkyl-4-nitroimidazole.

References

  • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL
  • Title: Regioselective alkylation of 4(5)
  • Title: Reactions of 5(4)-bromo-2-methyl-4(5)

purification methods for 1-isopropyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation and Purification of 1-Isopropyl-4-nitroimidazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the purification of 1-isopropyl-4-nitroimidazole (CAS # 866251-86-7)[1].

Synthesizing nitroimidazole derivatives often introduces complex separation challenges, including regiomeric mixtures and phase-separation issues during crystallization. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions and self-validating protocols.

I. Purification Architecture Overview

The following diagram maps the critical path for isolating pure 1-isopropyl-4-nitroimidazole from a crude N-alkylation reaction mixture.

Purification_Workflow A Crude Reaction Mixture (1-iso-4-NO2-IM, 5-NO2 isomer, salts) B Aqueous Base Wash (5% Na2CO3) A->B Removes unreacted 4-nitroimidazole C Organic Phase (Isomer Mixture) B->C Liquid-Liquid Extraction D Silica Gel Chromatography (EtOAc/Hexane Gradient) C->D Resolves N1/N3 regioisomers E Recrystallization (EtOAc/Hexane) D->E Isolates 4-NO2 fraction F Pure 1-isopropyl-4-nitroimidazole (>99% Purity) E->F Removes trace impurities

Workflow for the isolation and purification of 1-isopropyl-4-nitroimidazole.

II. Troubleshooting & FAQs

Q1: During the N-alkylation of 4-nitroimidazole with isopropyl bromide, I obtain a mixture of isomers. How do I efficiently separate 1-isopropyl-4-nitroimidazole from the 5-nitro isomer? Mechanistic Answer: Alkylation of the ambident 4-nitroimidazole anion inevitably yields a mixture of 1-alkyl-4-nitro and 1-alkyl-5-nitro isomers. While the 4-nitro isomer is favored when using K₂CO₃ in acetonitrile at 60 °C due to steric and electronic direction[2], the 5-nitro byproduct must be removed. The Fix: Silica gel column chromatography is required. The 5-nitro isomer exhibits stronger dipole interactions and hydrogen-bonding capabilities with the silica stationary phase, causing it to elute slower than the 4-nitro isomer. Self-Validation: After running an Ethyl Acetate/Hexane gradient, validate your fractions using UV spectroscopy. 3 in 2 M H₂SO₄ relative to neutral solutions, whereas the 4-nitro isomer does not[3].

Q2: My crude 1-isopropyl-4-nitroimidazole is "oiling out" instead of forming crystals during recrystallization. How do I force crystallization? Mechanistic Answer: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your solution exceeds the melting point of the solute. Because4[4], it is highly susceptible to separating as an oil in warm solvent mixtures. The Fix: You must prevent supersaturation at temperatures above 50 °C.

  • Increase the volume of your "good" solvent (Ethyl Acetate) slightly to lower the temperature at which saturation is reached[5].

  • Do not add the "poor" solvent (Hexane) while the solution is near boiling. Allow the Ethyl Acetate solution to cool to ~45 °C before dropwise addition of Hexane.

  • Introduce a seed crystal to bypass the nucleation energy barrier.

Q3: How do I remove residual unreacted 4-nitroimidazole without losing my product? Mechanistic Answer: Unreacted 4-nitroimidazole retains an acidic N-H proton on the imidazole ring (pKa ~9.3). Your fully alkylated product lacks this proton. The Fix: Perform a liquid-liquid extraction. Wash your organic layer (containing the crude mixture) with a dilute aqueous base (e.g., 5% Na₂CO₃). This deprotonates the unreacted 4-nitroimidazole, converting it into a water-soluble sodium salt that partitions into the aqueous waste, leaving your neutral 1-isopropyl-4-nitroimidazole in the organic phase.

III. Standardized Experimental Protocols

Protocol A: Chromatographic Resolution of Regioisomers

Purpose: To separate the 4-nitro and 5-nitro isomers post-alkylation.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexane as the slurry solvent.

  • Loading: Dissolve the crude, base-washed organic mixture in a minimal volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Begin elution with a 9:1 Hexane:Ethyl Acetate mixture. Gradually increase the polarity to 7:3, then 1:1 Hexane:Ethyl Acetate.

  • Fraction Collection: Monitor the eluent via TLC (Alugram SIL G UV254). The 1-isopropyl-4-nitroimidazole will elute first (higher R_f).

  • Concentration: Pool the high-R_f fractions and concentrate under reduced pressure (rotary evaporator, water bath at 35 °C to prevent thermal degradation).

Protocol B: Mixed-Solvent Recrystallization (Final Polish)

Purpose: To isolate pure 1-isopropyl-4-nitroimidazole plates[4].

  • Dissolution: Transfer the concentrated solid from Protocol A to an Erlenmeyer flask. Add a minimal amount of Ethyl Acetate warmed to 45 °C (do not exceed 50 °C) until the solid just dissolves.

  • Anti-Solvent Addition: While maintaining the temperature at 45 °C, add Hexane dropwise with continuous swirling until a faint, persistent cloudiness appears.

  • Clarification: Add exactly 1-2 drops of warm Ethyl Acetate until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Insulate the flask with paper towels to ensure a slow cooling rate down to room temperature (approx. 2 hours).

  • Harvesting: Once crystals (plates) have formed at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize yield. Filter via a Büchner funnel and wash with ice-cold Hexane.

IV. Quantitative Data & Physicochemical Properties

ParameterValue / ObservationMechanistic Significance
CAS Number 866251-86-7Unique registry identifier for 1-isopropyl-4-nitroimidazole[1].
Melting Point 50–53 °CLow melting point dictates strict temperature control during recrystallization to avoid phase separation (oiling out)[4].
Optimal Alkylation Conditions K₂CO₃ / CH₃CN at 60 °CMaximizes N1-alkylation regioselectivity, yielding 66–85% of the 4-nitro isomer[2].
UV Spectroscopy Diagnostic No blue shift in 2 M H₂SO₄Differentiates the 4-nitro isomer from the 5-nitro isomer (which exhibits a characteristic blue shift in acidic media)[3].
Recrystallization System Ethyl Acetate / HexaneProvides the optimal polarity gradient for the formation of pure crystalline plates[4].

V. References

  • ProvideChemicals. 866251-86-7 1-isopropyl-4-nitroimidazole Catalog. Available at:

  • ResearchGate. Synthesis, limitations, and thermal properties of energetically-substituted, protonated imidazolium picrate and nitrate salts and further comparison with their methylated analogs. Available at:

  • Benchchem. Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole. Available at:

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at:

  • Antimicrobial Agents and Chemotherapy (ASM Journals). Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles. Available at:

Sources

Technical Support Center: Nitroimidazole Recrystallization & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of nitroimidazole derivatives (e.g., metronidazole, tinidazole). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges with crystal habit, yield, and chemical purity during recrystallization workflows.

Understanding the thermodynamic relationship between your solute and solvent is the foundation of successful crystallization. Below, you will find quantitative data, validated protocols, and mechanistic troubleshooting guides to optimize your purification processes.

Quick Reference: Solvent Selection Matrix

The choice of solvent dictates not only the yield but the final crystal morphology. High-polarity solvents tend to produce needle-like crystals with poor flowability, whereas low-polarity solvents promote blocky, easy-to-handle powders.

Table 1: Physicochemical & Solubility Profile of Metronidazole

Solvent Relative Permittivity (εr) Solubility at 25°C (mg/mL) Resulting Crystal Habit Downstream Flowability
Water 80.5 10.61 ± 0.51 Acicular (Needle-like) Poor (High Carr's Index)
Ethanol 24.3 ~5.00 Prismatic Moderate
Ethyl Acetate 6.02 33.40 ± 1.71 Isodimensional (Blocky) Excellent

| DMSO | 46.7 | > 50.00 | Solvate-prone | Variable |

Standard Recrystallization Workflow

RecrystallizationWorkflow N1 Crude Nitroimidazole (API or Intermediate) N2 Solvent Addition & Heating (e.g., Ethyl Acetate, T=50°C) N1->N2 N3 Hot Filtration (Activated Carbon Treatment) N2->N3 Dissolved Solute N4 Controlled Cooling (0.5°C/min to 5°C) N3->N4 Clarified Filtrate N5 Solid-Liquid Separation (Vacuum Filtration) N4->N5 Slurry N6 High-Purity Crystals (Isodimensional Habit) N5->N6 Filter Cake N7 Mother Liquor (Recycle or Waste) N5->N7 Filtrate

Workflow for the recrystallization of high-purity nitroimidazoles.

Step-by-Step Methodology: Ethyl Acetate Recrystallization

This protocol utilizes ethyl acetate to maximize yield while ensuring an optimal crystal habit for pharmaceutical tableting.

Self-Validation Checkpoint: The final product should exhibit a melting point of 159–163°C and a Carr’s Index of <15, confirming both chemical purity and optimal crystal habit.

  • Solvent Saturation: Suspend 30 g of crude metronidazole in 1000 mL of HPLC-grade ethyl acetate.

  • Thermal Dissolution: Heat the suspension to 50°C under continuous agitation (400 rpm) until complete dissolution is achieved.

    • Causality: Ethyl acetate provides a high solubility capacity at 50°C without risking the thermal degradation of the nitro group that rapidly occurs at temperatures >80°C.

  • Clarification (Hot Filtration): Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter to remove insoluble particulate matter.

  • Nucleation and Growth (Cooling): Transfer the filtrate to a crystallizer. Apply a controlled cooling ramp of 0.5°C/min down to 5°C.

    • Causality: A slow, linear cooling profile prevents spontaneous catastrophic nucleation, promoting the growth of larger, isodimensional crystals rather than fine, amorphous aggregates.

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold ethyl acetate to displace the mother liquor without redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Troubleshooting Guides & FAQs

Q1: My metronidazole crystals are highly acicular (needle-like) and exhibit severe electrostatic clinging. How can I modify the crystal habit? A1: This is a classic symptom of crystallizing a polar molecule in a highly polar solvent (like water, εr = 80.5). High-polarity solvents preferentially hydrogen-bond to specific crystal faces, inhibiting their growth and forcing the crystal to grow rapidly along a single axis, resulting in needles.

  • Solution: Switch to a solvent with a lower polarity index and relative permittivity, such as ethyl acetate (εr = 6.02). Research demonstrates that decreasing the solvent polarity index promotes the [1]. Isodimensional crystals possess a lower surface-area-to-volume ratio, significantly reducing electrostatic clinging and improving powder flowability.

Q2: During the cooling phase, my nitroimidazole separates as a viscous oil at the bottom of the flask instead of forming crystals ("Oiling Out"). What is the mechanism, and how do I prevent it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution crosses the binodal curve before the solubility curve. Thermodynamically, the solute separates into a solute-rich liquid phase rather than a solid crystal lattice because the nucleation energy barrier is too high.

  • Solution 1 (Lower Initial Concentration): Dilute the system so the cooling trajectory hits the metastable zone for crystallization before reaching the liquid-liquid coexistence region.

  • Solution 2 (Seeding): Introduce 1-2% (w/w) pure nitroimidazole seed crystals just above the cloud point. Seeding bypasses the primary nucleation barrier, forcing the system to deposit solute onto the seeds rather than phase-separating into an oil.

Q3: I am trying to recover metronidazole from industrial waste residues, but the yield is poor due to co-precipitating impurities. What is the optimal solvent system? A3: Standard solvents often fail in waste recovery because the complex impurity profile alters solubility thermodynamics.

  • Solution: Utilize N,N-dimethylacetamide (DMAc) for the hot extraction phase. Industrial protocols have shown that, followed by room-temperature static recrystallization for 24 hours, yields a highly pure product with up to a 95.2% recovery rate[2]. DMAc selectively solubilizes the nitroimidazole at elevated temperatures while leaving inorganic salts in the solid waste matrix.

Q4: How do I ensure that my recrystallization protocol is not causing thermal degradation of the nitro group? A4: Nitroimidazoles are thermally sensitive; prolonged exposure to temperatures above 80°C can induce oxidation or cleavage of the nitro group, leading to yellowing of the API.

  • Solution: Implement a self-validating low-temperature dissolution protocol. Use solvents that offer high solubility at moderate temperatures. For direct preparation of aqueous solutions, the [3], so co-solvents or lower-temperature organic solvents are preferred. Always conduct hot filtration using pre-warmed glassware to prevent premature crystallization, eliminating the need to boil the solvent. Validate the absence of degradation by checking the UV absorbance profile (λmax ~310 nm) against a reference standard post-drying.

Q5: Does this apply to other nitroimidazoles like Tinidazole? A5: Yes, the thermodynamic principles remain identical, though the specific solvent choices shift slightly due to Tinidazole's ethylsulfonyl side chain. For tinidazole, acetone is frequently utilized as a primary solvent due to its favorable solubility profile, often yielding when bridged with water/dichloromethane systems[4].

References
  • Influence of solvent and crystallization method on the crystal habit of metronidazole. ResearchGate / Crystal Research and Technology. URL:[Link]

  • Method for recovering metronidazole finished product from industrial waste residue of metronidazole (CN101914062B).Google Patents.
  • Formulation Optimization and Pharmacokinetics of Tinidazole Crystallo-Co-Agglomerates. ResearchGate / MOJ Bioequivalence & Bioavailability. URL:[Link]

Sources

solving solubility issues of nitroimidazoles in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitroimidazole Solubility. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex thermodynamic behavior of nitroimidazole derivatives (e.g., metronidazole, 5-nitroimidazole, and their synthetic intermediates) in organic and aqueous-organic solvent systems.

Below, you will find fundamental thermodynamic FAQs, practical troubleshooting workflows, standardized self-validating protocols, and quantitative data summaries to resolve precipitation and dissolution failures.

Fundamental Thermodynamics & Causality (FAQs)

Q: Why do nitroimidazoles exhibit such stubborn solubility profiles in common organic solvents? A: The poor solubility of nitroimidazoles is primarily a thermodynamic issue dictated by their rigid, planar molecular structure and high crystal lattice energy. The imidazole ring, coupled with the strongly electron-withdrawing nitro group, creates a significant permanent dipole moment (ranging from ~5.15 D in non-polar environments to >5.6 D in highly polar solvents)[1]. In non-polar organic solvents (like hexane or toluene), the solvent cannot adequately stabilize this dipole, failing to overcome the strong intermolecular hydrogen bonding and dipole-dipole interactions holding the crystal lattice together. Dissolution only occurs when the enthalpy of solvation exceeds the lattice energy[1].

Q: How does solvent polarity and dielectric constant dictate the choice of solvent system? A: Solubility is heavily dependent on the dielectric constant of the solvent. Research demonstrates that the maximum solubility for compounds like metronidazole is achieved in solvent mixtures with a dielectric constant of approximately 41.5[2]. Pure, highly non-polar solvents fail to induce the necessary electron cloud distortion. Conversely, utilizing polar protic solvents (e.g., methanol) or binary co-solvent mixtures (e.g., ethanol/water) optimizes the entropy of mixing and lowers the mixing Gibbs energy, driving the endothermic dissolution process forward[3].

Troubleshooting Guide: Overcoming Precipitation & Poor Dissolution

Issue 1: Compound precipitates when diluting a DMSO stock into an assay buffer or organic-aqueous mixture.

Causality: This is a classic thermodynamic saturation failure. Nitroimidazoles are highly soluble in 100% anhydrous DMSO due to its high polarity and aprotic nature. However, rapidly diluting this stock into a lower-dielectric or aqueous-heavy medium drastically reduces the solvent system's capacity to solvate the drug. The compound instantly exceeds its saturation concentration, leading to nucleation and precipitation[4].

Solutions:

  • Optimize DMSO Concentration: Keep the final DMSO concentration as high as biologically or chemically permissible. For many cell-based assays, 0.5% to 1% DMSO is the maximum tolerable limit, which must be empirically validated[4].

  • Implement Co-solvency: Introduce water-miscible organic co-solvents such as propylene glycol, ethanol, or N,N-dimethylacetamide. These bridge the dielectric gap between DMSO and the final aqueous buffer, reducing interfacial tension[2].

  • Host-Guest Complexation: Utilize host molecules like β -cyclodextrin. The hydrophobic cavity of the cyclodextrin encapsulates the non-polar regions of the nitroimidazole, increasing the apparent aqueous solubility by up to 9.7-fold without altering the bulk solvent properties[5].

Troubleshooting Start Compound Precipitates in Assay Buffer CheckDMSO Can assay tolerate higher DMSO %? Start->CheckDMSO IncreaseDMSO Increase final DMSO concentration (up to 1%) CheckDMSO->IncreaseDMSO Yes CheckCosolvent Can co-solvents be added? CheckDMSO->CheckCosolvent No AddCosolvent Add Ethanol, PG, or N,N-dimethylacetamide CheckCosolvent->AddCosolvent Yes UseComplexation Use host molecules (e.g., β-cyclodextrin) CheckCosolvent->UseComplexation No

Workflow for troubleshooting nitroimidazole precipitation in aqueous media.

Issue 2: Insufficient solubility in pure organic solvents during synthesis or purification.

Causality: Synthetic intermediates (e.g., 5-chloro-1-methyl-4-nitroimidazole) often exhibit high melting points and dense crystal packing. A single pure organic solvent may lack the specific hydrogen-bond donating/accepting capabilities required to disrupt this lattice[6][7].

Solutions:

  • Temperature Elevation: Because the dissolution of nitroimidazoles is generally an endothermic process with an entropic preference, heating the solvent system provides the thermal energy required to overcome the lattice enthalpy barrier[3].

  • Salt Formation: If the nitroimidazole possesses basic nitrogen atoms, forming a salt (e.g., 5-chloro-1-methylimidazole nitrate) drastically alters the lattice energy and introduces ionic interactions that are highly favorable in polar organic solvents like methanol[7].

  • Co-crystallization: Engineering a co-crystal with conformers (e.g., ethyl gallate) can disrupt the native homomeric hydrogen bonding of the nitroimidazole, improving apparent solubility by over 36%[8].

Standardized Experimental Protocols

To ensure data integrity and reproducibility, utilize the following self-validating protocols for determining and troubleshooting solubility.

Protocol A: Gravimetric Determination of Solubility in Organic Solvents

Purpose: To precisely quantify the maximum thermodynamic solubility of a nitroimidazole in a specific organic solvent, ensuring no undissolved micro-particulates skew the data[7].

  • Preparation: Add an excess amount of the solid nitroimidazole to a known volume of the target organic solvent in a sealed, chemically resistant glass vial[7].

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a thermostatic shaker for 24–48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached[7].

  • Phase Separation (Self-Validation Step): Allow the undissolved excess solid to settle. Filter the supernatant using a chemically resistant PTFE syringe filter (0.22 µm). Validation: The solution must be optically clear; any turbidity indicates incomplete phase separation[7].

  • Evaporation: Transfer a precise volumetric aliquot of the filtered solution to a pre-weighed evaporating dish. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven to prevent thermal degradation[7].

  • Quantification: Weigh the dried solute. Calculate the solubility as the mass of the solute per volume of the solvent (e.g., mg/mL)[7].

Gravimetric Step1 1. Preparation Add excess solid to organic solvent Step2 2. Equilibration Agitate 24-48h at constant temp Step1->Step2 Step3 3. Filtration Filter supernatant (0.22 µm PTFE) Step2->Step3 Step4 4. Evaporation Dry clear solution under N2/vacuum Step3->Step4 Step5 5. Quantification Weigh dried solute Calculate mg/mL Step4->Step5

Step-by-step workflow for the gravimetric determination of solubility.

Protocol B: Turbidimetric Assay for DMSO/Buffer Mixtures

Purpose: To empirically determine the exact precipitation threshold when transferring DMSO stocks into assay media, preventing false negatives in biological assays[4].

  • Stock Preparation: Dissolve the nitroimidazole in 100% anhydrous DMSO to a concentration of 10 mM[4].

  • Serial Dilution: Create a serial dilution of the stock in 100% DMSO (e.g., 10, 5, 2.5, 1.25 mM)[4].

  • Dispensing: Add 198 µL of the target assay buffer to a 96-well clear-bottom microplate[4].

  • Spiking: Add 2 µL of each DMSO stock to the buffer (yielding a 1% final DMSO concentration and a 1:100 dilution factor)[4].

  • Incubation & Measurement: Incubate for 2 hours at room temperature, protected from light. Measure the optical density (absorbance) at 620 nm using a microplate reader. A sharp increase in absorbance compared to a blank control indicates the formation of insoluble microparticulates (precipitation)[4].

Quantitative Data Summary

The following table summarizes proven solubility enhancement techniques for nitroimidazoles, detailing the thermodynamic mechanisms and expected quantitative improvements based on peer-reviewed literature.

Enhancement TechniqueTarget CompoundSolvent / SystemMechanism of ActionQuantitative Improvement
Co-solvency MetronidazoleEthanol/Water, PG/WaterLowers mixing Gibbs energy & reduces interfacial tensionMaximum solubility achieved at a dielectric constant of ~41.5[2]
Complexation Benzoyl MetronidazoleWater + β -cyclodextrinEncapsulates hydrophobic regions within the host cavity9.7-fold increase in apparent aqueous solubility[5]
Co-crystallization MetronidazoleWater (with Ethyl Gallate)Alters crystal lattice energy and molecular packing36% higher solubility than the pure active pharmaceutical ingredient[8]
Solvent Polarity Optimization MetronidazoleMethanol/WaterEnhances dipole moment and polarizabilityEndothermic dissolution driven by entropic preference[1][3]

References

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model Physical Chemistry Research URL: [Link]

  • Solubilization of Metronidazole by Water-Miscible Multi-Cosolvents and Water-Soluble Vitamins PDA Journal of Pharmaceutical Science and Technology URL: [Link]

  • Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate National Institutes of Health (NIH) URL: [Link]

  • Thermodynamic analysis and preferential solvation of metronidazole solubility in methanol-water and ethanol-water cosolvent mixtures at different temperatures ResearchGate URL:[Link]

  • Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs RSC Publishing URL:[Link]

  • Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Troubleshooting Isopropyl Halide Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing one of the most notorious bottlenecks in synthetic organic chemistry: controlling the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) in secondary alkyl halides.

The Causality of Side Reactions (E-E-A-T Principle)

Isopropyl halides (e.g., 2-bromopropane, 2-chloropropane) feature a secondary electrophilic carbon. The two adjacent methyl groups create significant steric hindrance, which physically impedes the 180° backside attack required for the [1]. Simultaneously, these methyl groups provide six β-hydrogens, making the substrate highly susceptible to proton abstraction by an [2].

When a reagent acts as a base (abstracting a proton) rather than a nucleophile (attacking the carbon), the reaction diverges down the , forming propene as a gaseous side product[2]. Understanding the thermodynamic and kinetic causality—specifically the balance of reagent basicity, nucleophilic polarizability, and entropic temperature effects—is critical to steering your reaction toward the desired substitution product.

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize an isopropyl ether using sodium methoxide and isopropyl bromide, but my primary product is a gas (propene), and my yield is <30%. How do I fix this? Root Cause Analysis: You are experiencing classic E2 dominance. Alkoxides like methoxide (CH3O⁻) and ethoxide (CH3CH2O⁻) are hard, strong bases. When reacting with a sterically hindered secondary alkyl halide, the activation energy barrier for proton abstraction (E2) is significantly lower than for [3]. Furthermore, elimination generates more molecules, making it at standard or elevated temperatures[1]. Scientist's Solution:

  • Invert the Synthetic Route: Instead of reacting an alkoxide with an isopropyl halide, invert the Williamson ether synthesis. React an isopropoxide salt with a primary alkyl halide (e.g., methyl iodide). Primary halides undergo SN2 rapidly with almost [4].

  • Modify the Nucleophile: If you must use an isopropyl halide, switch to a less basic, (e.g., thiolates, azides)[4].

Q2: I need to substitute isopropyl chloride with a cyanide group. The reaction is incredibly slow at room temperature, but heating it just causes elimination. What is the protocol? Root Cause Analysis: Chloride is a relatively poor leaving group compared to bromide or iodide, leading to high activation energies for [5]. Heating the reaction increases the kinetic energy, but because E2 elimination has a positive entropy of reaction (ΔS > 0), the TΔS term in the Gibbs free energy equation makes elimination overwhelmingly favorable at elevated temperatures[1]. Scientist's Solution:

  • In situ Leaving Group Exchange (Finkelstein Reaction): Add a catalytic amount of Sodium Iodide (NaI) to the reaction mixture. The iodide acts as a nucleophilic catalyst, displacing the chloride to form isopropyl iodide, which is orders of magnitude more reactive toward the cyanide ion.

  • Solvent Optimization: Use a polar aprotic solvent like anhydrous DMSO or DMF. These solvents strongly solvate cations (like Na⁺) but leave the nucleophile (CN⁻) "naked" and highly reactive, accelerating the SN2 rate at [3].

Q3: How much does the choice of nucleophile actually affect the SN2/E2 ratio for isopropyl bromide? Root Cause Analysis: It is the single most critical variable. The distinction lies in basicity (affinity for protons) versus nucleophilicity (affinity for carbon). Weak bases that are highly polarizable will almost exclusively yield substitution products.

Quantitative Data: SN2 vs E2 Ratios for Isopropyl Bromide
Nucleophile / BaseReagentSolventTemp (°C)SN2 (Substitution)E2 (Elimination)
Ethoxide (EtO⁻)NaOEtEthanol5529%71%
Hydroxide (OH⁻)NaOHH₂O/EtOH2521%79%
Acetate (AcO⁻)NaOAcAcetic Acid2545%55%
Azide (N₃⁻)NaN₃DMSO25> 95%< 5%
Methanethiolate (CH₃S⁻)NaSMeMethanol25> 95%< 5%

(Note: Data synthesized from standard physical organic chemistry kinetics studies demonstrating that strongly basic nucleophiles on secondary halides predominantly yield [3].)

Reaction Logic and Workflows

G Substrate Isopropyl Halide (Secondary Carbon) Nucleophile Reagent Addition Substrate->Nucleophile StrongBase Strong Base / High Temp (e.g., RO-, OH-) Nucleophile->StrongBase Basic conditions WeakBase Weak Base / Good Nuc (e.g., RS-, N3-, CN-) Nucleophile->WeakBase Polarizable Nuc E2 E2 Elimination (Propene) StrongBase->E2 Dominant Pathway SN2 SN2 Substitution (Inverted Product) StrongBase->SN2 Minor Pathway WeakBase->E2 Minor Pathway WeakBase->SN2 Dominant Pathway

Mechanistic logic for SN2 vs E2 competition in isopropyl halides.

Workflow Step1 1. Substrate Prep Dry Isopropyl Halide Step2 2. Solvent Selection Anhydrous DMSO/DMF Step1->Step2 Step3 3. Reagent Addition Add NaN3 or NaSR (T < 25°C) Step2->Step3 Step4 4. Reaction Monitor TLC / GC-MS Step3->Step4 Step5 5. Workup Aq. Quench & Extract Step4->Step5

Step-by-step experimental workflow for optimizing SN2 substitution.

Validated Experimental Protocols

Protocol 1: High-Yield SN2 Substitution of Isopropyl Bromide using Sodium Azide Objective: Maximize SN2 inversion while suppressing E2 elimination by utilizing a highly polarizable, weakly basic nucleophile in a polar aprotic solvent.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Excludes moisture to prevent competitive solvolysis side reactions.

  • Reagent Loading: Add 1.5 equivalents of Sodium Azide (NaN₃). (Caution: Highly toxic and potentially explosive; handle strictly in a fume hood).

  • Solvent Addition: Add 20 mL of anhydrous Dimethyl Sulfoxide (DMSO). Stir for 10 minutes. Causality: DMSO is chosen because it solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic.

  • Substrate Addition: Cool the flask to 15°C using a water bath. Slowly add 1.0 equivalent of isopropyl bromide dropwise over 5 minutes. Causality: Keeping the temperature strictly below 25°C suppresses the entropically favored E2 pathway.

  • Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature (20-25°C) for 4-6 hours. Validate completion by monitoring the disappearance of the starting material via GC-MS or TLC.

  • Workup (Self-Validation): Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with Diethyl Ether (3 x 20 mL). Causality: DMSO is highly water-soluble and will partition entirely into the aqueous layer, leaving the pure product isolated in the organic phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure.

Protocol 2: Finkelstein-Assisted Thioether Synthesis from Isopropyl Chloride Objective: Overcome the poor leaving group ability of chloride without applying heat, thereby avoiding E2 elimination.

  • Preparation: In a dry flask, dissolve 1.0 eq of isopropyl chloride in anhydrous Acetone (10 mL/mmol).

  • Catalyst Addition: Add 0.2 eq of anhydrous Sodium Iodide (NaI). Stir for 30 minutes at room temperature. Causality (Self-Validation): NaI is highly soluble in acetone, but the byproduct NaCl is insoluble. The visible precipitation of NaCl drives the equilibrium forward, generating the highly reactive isopropyl iodide intermediate in situ.

  • Nucleophile Addition: Add 1.2 eq of Sodium Methanethiolate (NaSMe).

  • Reaction: Stir at room temperature for 3 hours. The highly nucleophilic, weakly basic thiolate will rapidly displace the transient iodide.

  • Workup: Filter off the precipitated NaCl/NaI salts. Concentrate the filtrate, partition between water and dichloromethane, extract the organic layer, dry over Na₂SO₄, and evaporate to yield pure isopropyl methyl sulfide.

References
  • Wikipedia Contributors. "SN2 reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemistry LibreTexts. "7.7: Bimolecular Elimination: E2." LibreTexts. URL:[Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Solvent." Master Organic Chemistry. URL:[Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base." Master Organic Chemistry. URL:[Link]

  • MDPI. "Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I)." Molecules. URL:[Link]

Sources

Technical Support Center: Controlling Exotherms During Nitroimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Optimization Support Center. The nitration of imidazole cores—a critical step in the synthesis of active pharmaceutical ingredients (APIs) like metronidazole and tinidazole—is notoriously hazardous. Because the imidazole ring is highly deactivated by protonation in strong acids, electrophilic aromatic substitution requires severe conditions. This creates a dangerous paradox: high activation energies are required to initiate the reaction, but once initiated, the highly exothermic nature of the nitration can rapidly lead to thermal runaway.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and intrinsically safe protocols to manage these exotherms.

Part 1: Diagnostic Workflow for Thermal Events

When an unexpected temperature spike occurs during mixed-acid dosing, immediate and precise intervention is required to prevent explosive decomposition.

ExothermControl Start Detect Exotherm (ΔT > 5°C/min) CheckDosing 1. Halt Reagent Dosing 2. Maximize Cooling Start->CheckDosing Assess Is Temperature Stabilizing? CheckDosing->Assess Quench Initiate Emergency Reverse Quench Assess->Quench No Investigate Investigate Root Cause: Accumulation or Mixing? Assess->Investigate Yes Flow Transition to Flow Chemistry Investigate->Flow Long-term Fix

Fig 1. Emergency response and diagnostic workflow for nitration exotherms.

Part 2: Core Troubleshooting Guide

Q1: Why does the addition of mixed acid to the imidazole substrate cause sudden, uncontrollable temperature spikes? Causality: The generation of the nitronium ion ( NO2+​ ) from nitric and sulfuric acids is exothermic, but the primary heat generation stems from the electrophilic aromatic substitution itself. Because imidazoles form deactivated imidazolium cations in acidic media, the reaction kinetics are sluggish at low temperatures. If the dosing rate of the nitrating agent exceeds the reaction rate, unreacted NO2+​ accumulates in the vessel. When the mixture eventually reaches the activation temperature, the accumulated reagents react simultaneously, causing an exponential heat release (thermal runaway)[1]. Resolution: The reaction must be strictly feed-controlled. Never dose reagents faster than the heat removal capacity of your reactor's jacket. For inherently safe scaling, transition from batch reactors to continuous flow systems[2].

Q2: I am seeing a high percentage of oxidative degradation by-products instead of the desired 4(5)-nitroimidazole. How do I fix this? Causality: Nitric acid is a powerful oxidant. In batch reactors, poor mixing leads to localized "hot spots" where temperatures exceed the safe operational window (typically >110°C). At these elevated temperatures, the oxidation of the imidazole ring outcompetes the nitration pathway, destroying the substrate and generating dangerous nitrogen oxide ( NOx​ ) gases[3]. Resolution: Ensure high-shear mixing to eliminate thermal gradients. Maintain the bulk fluid temperature strictly between 70°C and 90°C during the dosing phase, only allowing a brief, controlled ramp to 110°C for reaction completion after all reagents are fully integrated[4].

Q3: My yield of 4-nitroimidazole is plateauing around 50-60%. How can I drive the reaction to completion without increasing the thermal hazard? Causality: Water is a stoichiometric byproduct of nitronium ion formation ( HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​ ). As water accumulates, it dilutes the acid mixture, shifting the equilibrium backward. This starves the reaction of active nitronium species, stalling conversion and encouraging operators to mistakenly raise the temperature—a severe safety risk[5]. Resolution: Utilize oleum (fuming sulfuric acid) instead of standard concentrated sulfuric acid. The excess SO3​ in oleum acts as a chemical sponge, reacting with the generated water to form more sulfuric acid. This maintains a strictly anhydrous environment, preserving the driving force of the reaction and increasing yields up to 90%+ without requiring unsafe temperature elevations[5].

Part 3: Quantitative Process Parameters: Batch vs. Continuous Flow

To mitigate the hazards of batch nitration, modern pharmaceutical synthesis heavily relies on continuous flow chemistry. The table below summarizes the critical differences in process parameters.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorSafety & Yield Impact
Heat Transfer Area Low ( <10 m2/m3 )Extremely High ( >500 m2/m3 )Flow reactors prevent hot spots and thermal runaway[2].
Mixing Efficiency Variable (Prone to pooling)High-shear micromixingEnsures instantaneous reagent contact, preventing accumulation.
Residence Time 2 to 6 hours60 to 120 secondsRapid quenching in flow systems limits oxidative degradation[2].
Exotherm Control Feed-rate dependentIntrinsically safeFlow systems have minimal active reaction volume at any given time.
Quenching Manual reverse-quenchIn-line continuous quenchPrecise termination of the reaction prevents over-nitration[2].

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Safe Batch Nitration of 2-Methylimidazole (Inhibitor-Moderated)

This protocol utilizes the reaction product itself as a thermal diluent to safely buffer the exotherm[4].

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-methylimidazole into a pre-nitrated "heel" solution (residual liquor from a previous batch) inside a jacketed reactor. Causality: The pre-nitrated solution acts as a thermal mass/inhibitor, diluting the reactive species and increasing the heat capacity of the medium without introducing water.

  • Nitric Acid Dosing: Begin active jacket cooling. Slowly dose 3.0 equivalents of HNO3​ (density 1.40) while maintaining the internal temperature strictly at 70°C.

  • Sulfuric Acid Dosing (Critical Step): Add H2​SO4​ (density 1.84) dropwise.

    • Self-Validation Check: Monitor the ΔT . If the temperature rises faster than 2°C/min, halt dosing immediately . Wait for the temperature to stabilize before resuming. The reaction must remain feed-controlled.

  • Thermal Maturation: Once all acid is added and the initial exotherm subsides, program the reactor to slowly ramp the temperature by 1°C/minute up to 110°C. Hold at 110°C for exactly 15 minutes to drive the reaction to completion.

  • Reverse Quenching: Discharge the reaction mixture directly into a secondary vessel containing a 10x volume of crushed ice. Never add water to the acid.

Protocol B: Continuous Flow Nitration (Intrinsically Safe)

For scalable, hazard-free production, flow chemistry provides uniform mixing and precise heat removal[2].

  • System Priming: Prime the tubular microreactor with concentrated H2​SO4​ and stabilize the thermostatic bath at 90°C. Self-Validation Check: Ensure the internal thermocouple readings are steady before introducing active reagents.

  • Reagent Preparation:

    • Stream A: Dissolve the imidazole substrate in concentrated H2​SO4​ .

    • Stream B: Prepare the mixed acid nitrating agent ( HNO3​ / H2​SO4​ or Oleum).

  • Micromixing: Pump Stream A and Stream B into a high-turbulence micromixer to ensure instantaneous homogenization.

  • Reaction Zone: Pass the mixture through the active cooling zone. Calibrate the pump flow rates to achieve a strict residence time of 60 to 120 seconds[2].

  • In-line Quenching: Direct the reactor effluent immediately into a continuous quenching zone fed with cold aqueous ammonia or ice water to instantly deactivate the nitronium ions and precipitate the product[2].

FlowChemistry Substrate Imidazole in H2SO4 Mixer Micromixer (High Turbulence) Substrate->Mixer Nitric HNO3 / H2SO4 Mix Nitric->Mixer Reactor Residence Time Unit (Active Cooling) Mixer->Reactor Exothermic Reaction Quench In-line Quench (Ice Water) Reactor->Quench Product Nitroimidazole Collection Quench->Product

Fig 2. Continuous flow reactor setup for inherently safe imidazole nitration.

Part 5: Frequently Asked Questions (FAQs)

FAQ 1: Can I use standard aqueous workup for nitroimidazoles? Yes, but the initial quench must be handled with extreme caution. Diluting concentrated sulfuric acid generates a massive heat of hydration. Always use a "reverse quench" (adding the acidic reaction mixture slowly to a large, stirred volume of ice/water). Adding water directly into the reaction vessel will cause localized boiling, acid spatter, and potential vessel rupture[3].

FAQ 2: What is the role of the SO3​H -functionalized ionic liquids mentioned in recent literature? Recent advancements utilize SO3​H -functionalized imidazole ionic liquids as both a solvent and a catalyst. They inherently mitigate process hazards by improving the thermal mass of the system and stabilizing the nitronium ion. This lowers the activation energy required for the reaction, allowing nitration to occur at milder temperatures and reducing the severity of the exotherm[2].

FAQ 3: How do I know if my batch reactor is experiencing reagent accumulation? If you are actively dosing the mixed acid and the reactor temperature does not rise, but your at-line analytics (e.g., HPLC or TLC) show low conversion, you are experiencing accumulation. The reagents are pooling without reacting. If the cooling system fails or the bulk fluid finally reaches the activation threshold, all accumulated reagents will react in a fraction of a second, causing an uncontrollable thermal runaway[1].

References

  • Beilstein Journals. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade".[Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. "US3644391A - Process for preparing 4(5)-nitroimdazoles".
  • MDPI. "Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field".[Link]

Sources

Validation & Comparative

Distinguishing 1,4- and 1,5-Nitroimidazole Isomers by NMR: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction: The Regioselectivity Challenge

Nitroimidazoles are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for vital antiparasitic agents (e.g., metronidazole, fexinidazole) and tumor radiosensitizers [1, 2]. During the synthesis of these therapeutics, the N-alkylation of the tautomeric 4(5)-nitroimidazole precursor inevitably yields a mixture of two regioisomers: 1-alkyl-4-nitroimidazole and 1-alkyl-5-nitroimidazole [3].

Because these isomers possess identical masses and highly similar polarities, distinguishing them via standard LC-MS or basic 1D 1 H NMR is notoriously difficult. Misidentifying the regioisomer can derail downstream drug development. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of advanced Nuclear Magnetic Resonance (NMR) methodologies. By understanding the underlying electronic and spatial causality, researchers can implement a self-validating NMR workflow to unequivocally differentiate 1,4- and 1,5-nitroimidazole isomers.

Mechanistic Causality: Why Do These Isomers Form?

Before analyzing the spectral data, it is critical to understand the chemical causality behind the isomer formation. The starting material, 4(5)-nitroimidazole, exists as a rapid annular tautomeric mixture in solution.

Base-catalyzed deprotonation yields a delocalized nitroimidazolide anion. Subsequent electrophilic attack (e.g., by an alkyl halide) can occur at either the N1 or N3 position:

  • 1-Alkyl-4-nitroimidazole (1,4-Isomer): Typically the thermodynamically favored product. Alkylation at the nitrogen furthest from the nitro group minimizes steric hindrance.

  • 1-Alkyl-5-nitroimidazole (1,5-Isomer): Often the kinetically favored product, or the major product under specific solvent/base conditions (e.g., elevated temperatures in acetonitrile with K₂CO₃) [3].

Alkylation_Pathway A 4(5)-Nitroimidazole (Tautomeric Mixture) B Base-Catalyzed Deprotonation A->B C Nitroimidazolide Anion (Delocalized) B->C D Electrophilic Alkylation (e.g., R-X) C->D E 1-Alkyl-4-nitroimidazole (Thermodynamically Favored) D->E N1 Attack F 1-Alkyl-5-nitroimidazole (Kinetically Favored / Steric Hindrance) D->F N3 Attack

Regioselective alkylation pathway of 4(5)-nitroimidazole leading to 1,4- and 1,5-isomers.

Comparative NMR Methodologies: Establishing a Self-Validating System

To ensure absolute scientific integrity, structural elucidation must not rely on a single data point. A robust protocol utilizes a combination of spatial correlations (NOESY) and through-bond electronic connectivity (HMBC) to create a self-validating system.

A. 2D NOESY / 1D ROESY (Spatial Correlation)

The Causality: The Nuclear Overhauser Effect (NOE) relies on through-space dipole-dipole interactions, typically observable only when protons are within 5 Å of each other.

  • 1,4-Isomer: The N1-alkyl group is spatially wedged between the H-2 and H-5 protons. Irradiation of the N-alkyl protons will yield two distinct NOE cross-peaks .

  • 1,5-Isomer: The N1-alkyl group is adjacent to the H-2 proton and the C5-nitro group. Because the nitro group occupies position 5, the H-4 proton is too distant to interact. Irradiation of the N-alkyl protons will yield only one NOE cross-peak (to H-2).

B. 1 H and 13 C NMR Chemical Shifts (Electronic Environment)

The Causality: The strongly electron-withdrawing nitro group deshields the adjacent ring carbons. Furthermore, the C2 carbon is situated between two electronegative nitrogen atoms, making it inherently deshielded compared to unsubstituted C4 or C5 positions.

  • 1,4-Isomer: The C4 carbon (bearing the NO₂) is highly deshielded (~146 ppm). The unsubstituted C5 carbon is relatively shielded (~120-123 ppm) [4].

  • 1,5-Isomer: The C5 carbon (bearing the NO₂) is deshielded, but the unsubstituted C4 carbon resonates around ~133 ppm.

  • Expert Note: The 13 C signal for the carbon directly bound to the nitro group is frequently broadened or entirely absent in standard 1D 13 C spectra due to quadrupolar relaxation induced by the adjacent 14 N nucleus [4].

C. 1 H- 13 C HMBC (Through-Bond Connectivity)

The Causality: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-3 bond) J -couplings. The N-alkyl protons are exactly 3 bonds away from both C2 and C5.

  • 1,4-Isomer: HMBC from the N-alkyl protons will show strong correlations to C2 and an unsubstituted C5 (which can be confirmed by a positive cross-peak in HSQC).

  • 1,5-Isomer: HMBC from the N-alkyl protons will show correlations to C2 and a substituted C5 (which will lack an HSQC cross-peak because it bears the NO₂ group).

NMR_Decision_Tree Start Unknown Nitroimidazole Isomer NOESY 1. Run 2D NOESY / 1D ROESY Start->NOESY HMBC 2. Run 13C & 2D HMBC Start->HMBC CheckNOE Observe N-Alkyl Protons NOESY->CheckNOE NOE_Both NOE to H-2 AND H-5 CheckNOE->NOE_Both NOE_One NOE to H-2 ONLY CheckNOE->NOE_One Iso14 1,4-Nitroimidazole Isomer NOE_Both->Iso14 Iso15 1,5-Nitroimidazole Isomer NOE_One->Iso15 C_Shift Check C5 Connectivity HMBC->C_Shift C_Unsub C5 has attached proton (HSQC positive) C_Shift->C_Unsub C_Sub C5 bears NO2 group (HSQC negative) C_Shift->C_Sub C_Unsub->Iso14 C_Sub->Iso15

NMR decision tree for distinguishing 1,4- and 1,5-nitroimidazole isomers using NOESY and HMBC.

Data Presentation: Comparative NMR Tables

The following tables summarize the expected quantitative data for the simplest derivatives, 1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole, derived from empirical literature [3, 4, 5].

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts

(Data recorded in DMSO-d₆ or CDCl₃ at 300-400 MHz)

Nucleus Position1-Methyl-4-nitroimidazole (1,4-Isomer)1-Methyl-5-nitroimidazole (1,5-Isomer)Diagnostic Significance
H-2 ~8.35 ppm (s)~7.78 ppm (s)H-2 is highly deshielded in the 1,4-isomer.
H-4 Absent (Substituted by NO₂)~7.49 ppm (s)Presence of H-4 indicates 1,5-isomer.
H-5 ~7.80 ppm (s)Absent (Substituted by NO₂)Presence of H-5 indicates 1,4-isomer.
N-CH₃ ~3.75 ppm (s)~3.80 ppm (s)Negligible difference; requires 2D NMR.
C-2 ~138.1 ppm~141.5 ppmDeshielded due to adjacent nitrogens.
C-4 ~146.9 ppm (Broad/Weak)~133.0 ppm (Sharp)Broadening indicates NO₂ attachment.
C-5 ~122.6 ppm (Sharp)~136.0 ppm (Broad/Weak)Broadening indicates NO₂ attachment.
Table 2: Key 2D NMR Diagnostic Correlations
Experiment1,4-Isomer Expected Result1,5-Isomer Expected Result
2D NOESY N-CH₃ shows cross-peaks to both H-2 and H-5.N-CH₃ shows a cross-peak to H-2 only .
2D HSQC C-5 (~122 ppm) correlates to H-5 (~7.8 ppm).C-4 (~133 ppm) correlates to H-4 (~7.5 ppm).
2D HMBC N-CH₃ correlates to C-2 and unsubstituted C-5 .N-CH₃ correlates to C-2 and NO₂-substituted C-5 .

Experimental Protocol: Self-Validating NMR Workflow

To achieve authoritative, publication-quality assignments, execute the following step-by-step methodology.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified nitroimidazole isomer in 0.6 mL of deuterated solvent (DMSO-d₆ is highly recommended over CDCl₃ to prevent signal overlapping and ensure full solubility).

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities (e.g., residual transition metals from synthesis) which can severely broaden the NOESY and 13 C signals.

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire a standard 1D 1 H NMR spectrum (minimum 16 scans). Identify the N-alkyl protons and the aromatic imidazole protons.

  • Acquire a 1D 13 C{1H} NMR spectrum. Crucial Adjustment: Increase the relaxation delay (D1) to at least 3–5 seconds and increase the number of scans (e.g., 1024–2048) to capture the quaternary carbon bound to the NO₂ group, which suffers from quadrupolar broadening and lacks NOE enhancement.

Step 3: 2D NOESY Acquisition (The Primary Validator)

  • Set up a 2D NOESY experiment.

  • Mixing Time Optimization: Set the mixing time ( τm​ ) to 300–500 ms. Nitroimidazole ring protons are relatively isolated, so a slightly longer mixing time ensures adequate NOE buildup without excessive spin diffusion.

  • Process the spectrum and extract the rows corresponding to the N-alkyl proton frequency. Count the number of aromatic cross-peaks (Two = 1,4-isomer; One = 1,5-isomer).

Step 4: 2D HSQC and HMBC Acquisition (The Secondary Validator)

  • Run a 1 H- 13 C multiplicity-edited HSQC to identify all proton-bearing carbons.

  • Run a 1 H- 13 C HMBC optimized for a long-range coupling constant of nJCH​ = 8 Hz.

  • Trace the correlations from the N-alkyl protons. Verify whether the 3-bond correlated carbon in the imidazole ring possesses an attached proton (via HSQC cross-reference) to finalize the assignment.

References

  • MDPI. "2-Nitro-1-vinyl-1H-imidazole." Molbank, 2022. Available at:[Link]

  • ResearchGate. "Decomposition of nitroimidazole ions: Experiment and theory." International Journal of Mass Spectrometry, 2025. Available at:[Link]

  • Der Pharma Chemica. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents." 2022. Available at:[Link]

  • MDPI. "The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry." Molecules, 2022. Available at:[Link]

  • PubChem. "1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209." National Institutes of Health. Available at:[Link]

FTIR Spectroscopy Comparison Guide: ATR vs. Transmission for Nitro and Isopropyl Group Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for molecular fingerprinting[1]. Accurately identifying specific functional groups—such as the strongly electron-withdrawing nitro group ( −NO2​ ) and the sterically bulky isopropyl group ( −CH(CH3​)2​ )—is critical for verifying synthetic intermediates and active pharmaceutical ingredients (APIs).

However, the choice of FTIR sampling technique profoundly impacts spectral resolution, band intensity, and quantitative reliability[2]. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission FTIR methodologies for resolving the diagnostic absorption bands of nitro and isopropyl groups, providing researchers with self-validating protocols and field-proven experimental data.

Diagnostic FTIR Absorption Bands: Causality and Identification

The identification of functional groups relies on the fundamental principle that chemical bonds vibrate at specific, quantized frequencies within the mid-infrared region (4000–400 cm⁻¹)[1].

  • Nitro Group ( −NO2​ ) : The nitro group exhibits two highly diagnostic, strong absorption bands driven by the resonance between the nitrogen and oxygen atoms. The asymmetric stretching vibration typically occurs between 1550–1520 cm⁻¹, while the symmetric stretching vibration appears between 1350–1340 cm⁻¹[3]. The exact wavenumber is highly sensitive to the molecule's electronic environment; aromatic nitro groups shift to slightly lower wavenumbers compared to aliphatic ones due to the delocalization of π electrons.

  • Isopropyl Group ( −CH(CH3​)2​ ) : The aliphatic isopropyl group is characterized by C-H stretching and bending vibrations. The C-H stretching of the tertiary carbon occurs around 2950–2920 cm⁻¹[4]. More diagnostically, the "gem-dimethyl" configuration (two methyl groups attached to the same carbon) causes a mechanical coupling that splits the symmetric CH3​ bending vibration (the "umbrella" mode). This results in a highly characteristic doublet of roughly equal intensity at approximately 1385 cm⁻¹ and 1370 cm⁻¹[5].

Table 1: Quantitative FTIR Absorption Data for Nitro and Isopropyl Groups
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Expected IntensityDiagnostic Significance
Nitro ( −NO2​ ) Asymmetric N-O Stretch1550 – 1520StrongPrimary indicator of −NO2​ presence.
Nitro ( −NO2​ ) Symmetric N-O Stretch1350 – 1340StrongConfirms −NO2​ ; can overlap with C-H bends.
Isopropyl Tertiary C-H Stretch2950 – 2920Weak to MediumIndicates aliphatic branching[6].
Isopropyl Asymmetric CH3​ Bend~1460MediumCommon to all methyl groups.
Isopropyl Symmetric CH3​ Bend (Doublet)~1385 and ~1370Medium (Equal Intensity)Highly diagnostic for the gem-dimethyl structure.

Technique Comparison: ATR-FTIR vs. Transmission FTIR

While Transmission FTIR has historically been the gold standard for bulk chemical analysis, ATR-FTIR has largely surpassed it in routine pharmaceutical QA/QC due to its workflow efficiency and non-destructive nature[1],[7]. However, the physical phenomena governing each technique necessitate careful consideration when interpreting complex spectra.

Table 2: Objective Performance Comparison
ParameterTransmission FTIR (KBr Pellet)ATR-FTIR (Diamond/ZnSe Crystal)
Sampling Mechanism Direct IR beam pass-through (Bulk absorption)[2].Evanescent wave interaction at the crystal interface[7].
Penetration Depth Full sample thickness (Requires highly diluted, thin samples).~0.5 to 2.0 µm (Surface chemistry focus)[7].
Spectral Artifacts Christiansen effect (scattering); Moisture absorption from KBr.Wavelength-dependent intensity distortion[8].
Quantitative Accuracy High (Directly follows Beer-Lambert Law).Moderate (Requires precise, reproducible contact pressure).

The Causality of Spectral Shifts: In Transmission FTIR, the IR beam passes entirely through the sample, providing a true representation of bulk chemistry[2]. Conversely, ATR relies on an evanescent wave. Because the depth of penetration ( dp​ ) of this wave is directly proportional to the wavelength of the IR light ( λ ), absorption bands at longer wavelengths (lower wavenumbers, e.g., the symmetric NO2​ stretch at 1340 cm⁻¹) will appear artificially more intense than those at shorter wavelengths (higher wavenumbers, e.g., the C-H stretch at 2950 cm⁻¹) when compared to a transmission spectrum[8],[1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, researchers must employ self-validating workflows. The following step-by-step methodologies detail how to acquire and validate spectra for compounds containing nitro and isopropyl groups.

Protocol A: Transmission FTIR (KBr Pellet Method)
  • Background Validation : Collect a background spectrum using a blank, freshly pressed KBr pellet. Causality: This accounts for environmental CO2​ , ambient humidity, and the inherent moisture in the KBr, ensuring the ~3400 cm⁻¹ region does not obscure sample data.

  • Sample Preparation : Weigh ~1-2 mg of the API sample and ~100 mg of spectroscopic-grade, desiccated KBr.

  • Trituration : Grind the mixture thoroughly in an agate mortar. Causality: Achieving a particle size smaller than the wavelength of the IR radiation (< 2 µm) is critical to minimize the Christiansen effect (light scattering), which distorts baselines and broadens the sharp isopropyl doublet.

  • Pellet Pressing : Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent disk.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ or 4 cm⁻¹[1]. Validate the baseline is flat and near 100% Transmittance in non-absorbing regions.

Protocol B: ATR-FTIR Method
  • Background Validation : Clean the ATR crystal (e.g., Diamond) with a volatile solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum of the empty crystal[7].

  • Sample Application : Place a small amount of the neat solid or liquid sample directly onto the crystal. No dilution is required[1].

  • Pressure Application : For solid samples, lower the pressure anvil to ensure intimate optical contact. Causality: The evanescent wave only penetrates ~1-2 µm; poor contact results in weak, noisy spectra and inaccurate peak ratios[8].

  • Acquisition : Scan from 4000 to 400 cm⁻¹.

  • Data Processing (Crucial Step) : Apply the ATR correction algorithm in the spectrometer software. Causality: This mathematically adjusts for the wavelength-dependent penetration depth, normalizing the spectrum so the relative intensities of the 2950 cm⁻¹ isopropyl band and the 1340 cm⁻¹ nitro band can be accurately compared against standard Transmission libraries[8].

FTIR_Workflow Start Sample Preparation ATR ATR-FTIR Method (Surface Chemistry) Start->ATR Trans Transmission FTIR (Bulk Chemistry) Start->Trans ATR_Prep Place on Diamond/ZnSe Crystal Apply Pressure ATR->ATR_Prep Trans_Prep Mix with KBr & Press Pellet (or Thin Film) Trans->Trans_Prep ATR_Scan Evanescent Wave Interaction (Depth ~1-2 µm) ATR_Prep->ATR_Scan Trans_Scan Direct IR Beam Pass-Through (Full Absorption) Trans_Prep->Trans_Scan Correction Apply ATR Correction (Intensity Adjustment) ATR_Scan->Correction Analysis Spectral Analysis: Nitro & Isopropyl Bands Trans_Scan->Analysis Correction->Analysis

Caption: Workflow comparing ATR and Transmission FTIR for functional group analysis.

Data Interpretation & Validation Logic

When analyzing an unknown API suspected of containing both an isopropyl and a nitro group, the analyst must cross-validate the bands to avoid false positives:

  • Evaluate the 1550-1340 cm⁻¹ Region : Confirm the presence of the strong asymmetric and symmetric NO2​ stretches. If only one band is present, the assignment is invalid.

  • Evaluate the 1385-1370 cm⁻¹ Region : Look for the gem-dimethyl doublet. Analytical Caution : The strong symmetric NO2​ stretch (~1350 cm⁻¹) can sometimes broaden and overlap with the lower band of the isopropyl doublet (~1370 cm⁻¹). High-resolution scanning (e.g., 2 cm⁻¹ resolution) is required to accurately resolve these peaks and confirm both functional groups are present.

  • Verify Aliphatic vs. Aromatic Context : Use the >3000 cm⁻¹ region (aromatic C-H stretch) and <3000 cm⁻¹ region (aliphatic C-H stretch from the isopropyl group) to confirm the molecular backbone supporting these functional groups[5].

References

  • wordpress.
  • piketech.
  • benchchem.
  • bruker.
  • Optimization of Ultrasound-Assisted Extraction Conditions...
  • specac.
  • beilstein-journals.

Sources

Comparative Guide: High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 1-Isopropyl-4-nitroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

1-Isopropyl-4-nitroimidazole (1-iPr-4-NI) is a highly relevant heterocyclic compound, functioning as a critical precursor in the development of 1[1] and serving as a structural model for nitroimidazole-based radiosensitizers and antimicrobial veterinary drugs[2]. Accurate detection and structural characterization of 1-iPr-4-NI and its degradation products are critical for both environmental monitoring and pharmacokinetic profiling.

This guide objectively compares two premier analytical platforms—Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QqQ)—for characterizing the mass spectrometry fragmentation pattern of 1-iPr-4-NI.

Mechanistic MS/MS Fragmentation Pattern of 1-Isopropyl-4-nitroimidazole

Understanding the gas-phase dissociation of 1-iPr-4-NI is the foundation of robust analytical method development. Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the basic imidazole nitrogen, yielding an abundant precursor ion at m/z 156.0773 .

Upon Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the fragmentation is governed by three primary pathways:

  • N-Dealkylation (Loss of Propene): The isopropyl group at the N1 position undergoes a highly favored inductive cleavage, losing a neutral propene molecule (C3H6, 42.0470 Da) to form protonated 4-nitroimidazole at m/z 114.0304 .

  • Nitro Group Elimination (Loss of NO2•): Direct cleavage of the C-NO2 bond results in the loss of a nitro radical (45.9929 Da), yielding a fragment at m/z 110.0844 . This pathway is a hallmark of3[3].

  • Nitro-Nitrite Rearrangement (Loss of NO•): A well-documented rearrangement in nitroaromatics where the nitro group isomerizes to a nitrite ester before losing nitric oxide (29.9980 Da), producing a product ion at m/z 126.0793 [2].

Fragmentation M [M+H]+ m/z 156.0773 1-isopropyl-4-nitroimidazole F1 [M+H - NO2]+ m/z 110.0844 Nitro Elimination M->F1 -NO2 (46 Da) F2 [M+H - NO]+ m/z 126.0793 Nitro-Nitrite Rearrangement M->F2 -NO (30 Da) F3 [M+H - C3H6]+ m/z 114.0304 N-Dealkylation M->F3 -C3H6 (42 Da) F4 [M+H - C3H6 - NO2]+ m/z 68.0374 Imidazole Cation F1->F4 -C3H6 (42 Da) F3->F4 -NO2 (46 Da)

Figure 1: Gas-phase ESI+ fragmentation pathways of 1-isopropyl-4-nitroimidazole.

Platform Comparison: LC-HRMS vs. LC-QqQ

When analyzing 1-iPr-4-NI, the choice of mass analyzer dictates the quality and applicability of the data acquired.

  • LC-HRMS (e.g., Orbitrap or Q-TOF): Essential for elucidating complex 4[4]. It provides sub-ppm mass accuracy, which is mandatory for distinguishing isobaric interferences and confirming the exact elemental composition of fragments (e.g., confirming m/z 68.0374 is strictly the imidazole cation[C3H4N2]+).

  • LC-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. While it lacks high resolving power, it offers unparalleled sensitivity and a dynamic range spanning 5-6 orders of magnitude, making it the gold standard for high-throughput quantification of residues in complex biological or environmental matrices.

Quantitative Data Comparison
Performance MetricLC-HRMS (Orbitrap/Q-TOF)LC-QqQ (Triple Quadrupole)
Primary Application Structural elucidation, exact mass confirmationHigh-throughput quantification, trace analysis
Mass Accuracy < 2 ppm~ 100-500 ppm (Unit resolution)
Resolving Power 70,000 - 140,000 (FWHM)0.7 Da (FWHM)
Sensitivity (LOD) Moderate (pg to ng/mL range)Ultra-high (fg to low pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full Scan / Data-Dependent MS2 (ddMS2)Multiple Reaction Monitoring (MRM)
1-iPr-4-NI Specificity Confirms elemental formulas strictlyRelies on fixed precursor-to-product transitions

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed with built-in causality—explaining why each parameter is selected—and include self-validation steps.

Protocol A: LC-HRMS Method for Structural Elucidation
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The C18 stationary phase provides optimal retention for the hydrophobic isopropyl moiety, preventing early elution in the void volume.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

    • Causality: Methanol is selected over acetonitrile because protic solvents significantly enhance the protonation efficiency of the nitrogen-rich imidazole ring in the ESI source, maximizing the [M+H]+ signal.

  • MS Settings (Orbitrap): Set resolution to 70,000 for MS1 and 17,500 for ddMS2. Use a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45.

    • Causality: Stepped NCE ensures the capture of both low-energy fragments (facile loss of propene at NCE 15) and high-energy fragments (cleavage of the rigid imidazole ring at NCE 45) within a single composite spectrum.

  • Validation Check: Calculate the mass error of the m/z 114.0304 fragment. A mass error of < 2 ppm validates the elemental composition as [C3H4N3O2]+, confirming the neutral loss of C3H6 rather than a nominally isobaric interference.

Protocol B: LC-QqQ Method for High-Throughput Quantification
  • Source Optimization: Set capillary voltage to 3.5 kV and desolvation gas temperature to 350°C.

    • Causality: High desolvation temperatures are required to efficiently evaporate the aqueous portion of the mobile phase, preventing signal-suppressing cluster ions.

  • MRM Transitions:

    • Quantifier Transition:m/z 156.1 → 114.0 (Collision Energy: 15 eV).

      • Causality: The loss of propene is the most abundant and thermodynamically stable transition, providing the highest signal-to-noise ratio for quantification.

    • Qualifier Transition:m/z 156.1 → 68.0 (Collision Energy: 35 eV).

      • Causality: Requires higher energy to induce the sequential loss of propene and the nitro group, ensuring high structural specificity for confirmation.

  • Validation Check: The ion ratio between the quantifier (156.1 → 114.0) and qualifier (156.1 → 68.0) must remain within ±20% of the analytical reference standard to positively confirm the presence of 1-iPr-4-NI and rule out false positives.

Workflow Sample Sample Prep (Solid-Phase Extraction) LC Chromatography (C18, H2O/MeOH) Sample->LC Ionization ESI+ Source (Protonation) LC->Ionization split Ionization->split HRMS HRMS (Orbitrap/Q-TOF) Full Scan & ddMS2 (Mechanism Elucidation) split->HRMS High Mass Accuracy QqQ QqQ (Triple Quad) MRM Mode (High-Throughput Quant) split->QqQ High Sensitivity

Figure 2: Analytical workflow comparing HRMS and QqQ methodologies for 1-iPr-4-NI.

References

  • Synthesis, limitations, and thermal properties of energetically-substituted, protonated imidazolium picrate and nitrate salts and further comparison with their methylated analogs Source: ResearchGate URL:[Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole Source: MDPI URL:[Link]

  • Decomposition of nitroimidazole ions: Experiment and theory Source: ResearchGate URL:[Link]

  • Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds Source: Frontiers in Chemistry URL:[Link]

Sources

HPLC Method Development for Nitroimidazole Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Nitroimidazoles (such as metronidazole, tinidazole, and ornidazole) are broad-spectrum antimicrobial agents. In pharmaceutical development, quantifying their active pharmaceutical ingredient (API) is only half the battle; the rigorous analysis of their related substances—specifically 2-methyl-5-nitroimidazole (Impurity A)—is critical due to strict pharmacopeial limits and potential mutagenicity[1].

Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity analysis requires balancing retention, resolution, and loadability. This guide objectively compares stationary phase performances and provides a self-validating protocol grounded in chromatographic causality.

Mechanistic Grounding: Causality in Method Design

Every parameter in a purity method must be chosen with deliberate chemical causality:

  • Mobile Phase pH & pKa Dynamics: Metronidazole possesses a basic imidazole ring with a pKa of approximately 2.4. If the mobile phase pH is near this value, the analyte exists in a state of partial ionization, leading to severe peak tailing and retention time drift. By buffering the mobile phase to pH 4.0 ± 0.1 using potassium dihydrogen phosphate, the molecules are forced into a >95% unionized state, maximizing hydrophobic interactions with the stationary phase and ensuring sharp, symmetrical peaks[2].

  • Wavelength Selection (315 nm): The conjugated π -electron system of the nitro group exhibits a strong, specific UV absorbance maximum at 315 nm. Monitoring at this wavelength provides inherent method specificity, as most common formulation excipients do not absorb in this region[3].

Product Comparison: Stationary Phase Selection

The most critical decision in nitroimidazole method development is selecting the correct column chemistry. Purity analysis requires injecting highly concentrated samples (e.g., 1000 µg/mL) to detect trace impurities at the 0.05% level. This high mass load often causes stationary phase overloading on traditional columns.

Below is a comparative analysis of column performance based on empirical method development data:

Column ChemistryPhase TypeParticle SizeMetronidazole RetentionResolution (Impurity A)Primary Application & Causality
Waters Symmetry C18 Fully Porous Octadecyl3.5 µm~6.7 minMerged at high sample loadsAssay Quantification: High hydrophobicity provides excellent retention for dilute samples (e.g., 150 µg/mL), but overloads during high-concentration purity testing[3].
Zorbax SB-C8 Fully Porous Octyl3.5 µm~5.2 minRs = 9.0Purity/Related Substances: Lower hydrophobicity prevents overloading. The altered steric affinity easily resolves Impurity A from the main API peak even at 1000 µg/mL[3].
μ-Bondapak C18 Irregular Octadecyl10 µm~4.1 minRs = 1.36 (vs. Tinidazole)Bioanalytical Matrices: High carbon load and larger particles offer ruggedness against complex matrices like plasma extracts[2].

Data Synthesis: While C18 is the default starting point for assay methods, C8 columns (like the Zorbax SB-C8) are objectively superior for nitroimidazole purity analysis . The reduced carbon chain length decreases the hydrophobic retention of the overloaded main peak, preventing it from broadening and swallowing the closely eluting Impurity A[3].

Visualizing the Method Development Workflow

The following diagram maps the logical progression of developing a stability-indicating method.

Nitroimidazole_HPLC N1 1. Define Target Analytes (Metronidazole & Impurity A) N2 2. Column Selection (Screen C18 vs. C8) N1->N2 N3 3. Mobile Phase Optimization (pH 4.0 Buffer + Isopropyl Alcohol/Water) N2->N3 N4 4. System Suitability Test (SST) (Rs ≥ 2.0, Tf ≤ 1.5) N3->N4 N5 5. Method Validation (Specificity, Linearity, LOD/LOQ) N4->N5 Pass N6 Troubleshooting (Adjust Organic Modifier or Temp) N4->N6 Fail N6->N3 Iterate

HPLC method development workflow for nitroimidazole purity analysis.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following step-by-step workflow integrates System Suitability Testing (SST) as an automated gatekeeper. If the SST criteria are not met, the chromatographic sequence must halt, preventing the generation of invalid purity data.

Step 1: Mobile Phase Formulation
  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water[1].

  • Adjust the pH to 4.0 ± 0.1 using dilute orthophosphoric acid. (Causality: Ensures the imidazole ring remains unionized).

  • Prepare the mobile phase by mixing the buffer with an organic modifier. An environmentally friendly approach using Isopropyl Alcohol (IPA) and Water (20:80 v/v) has proven highly effective for C8 columns[3].

  • Filter through a 0.22 µm membrane and sonicate for 15 minutes to degas.

Step 2: Sample & Standard Preparation
  • Standard Solution: Prepare a reference standard of Metronidazole and Impurity A at 0.05% of the target sample concentration.

  • Sample Solution: Crush tablets and extract an equivalent of 50 mg metronidazole into 50 mL of diluent (1000 µg/mL). Sonicate for 30 minutes[3].

  • Filter the sample through a 0.45 µm Nylon syringe filter. (Causality: Nylon is selected over PTFE for highly aqueous diluents to prevent pressure resistance and analyte adsorption).

Step 3: The Self-Validating System Suitability Test (SST)

Before injecting unknown samples, inject the resolution mixture (Metronidazole + Impurity A). The system is only validated for use if it meets the following criteria:

  • Resolution (Rs): Must be 2.0 between Impurity A and Metronidazole.

  • Tailing Factor (Tf): Must be 1.5 for the Metronidazole peak.

  • Injection Repeatability: The Relative Standard Deviation (RSD) of the peak areas from 5 replicate injections of the standard must be 0.8%[3].

Step 4: Chromatographic Execution
  • Column: Zorbax SB-C8 (100 mm × 4.6 mm, 3.5 µm)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-PDA at 315 nm[1].

  • Column Temperature: 30°C (stabilizes mass transfer kinetics and pressure).

References

  • Title: Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation Source: d-nb.info URL: 3

  • Title: Development studies of a new metronidazole certified reference material Source: SciSpace URL: 1

  • Title: Rapid, sensitive, and validated HPLC method for analysis of metronidazole and tinidazole under identical chromatographic conditions Source: AKJournals URL: 2

Sources

crystal structure determination of 4-nitro-1-(propan-2-yl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Structural Resolution of 4-Nitro-1-(propan-2-yl)-1H-imidazole: A Comparative Guide to SCXRD, MicroED, and PXRD

Executive Summary & Context

4-Nitro-1-(propan-2-yl)-1H-imidazole (also known as 1-isopropyl-4-nitro-1H-imidazole) is a highly valuable synthetic intermediate, prominently featured in the synthesis of potent p21-activated kinase 4 (PAK4) inhibitors and WDR5-MYC inhibitors[1][2]. In structure-based drug design (SBDD), understanding the exact spatial orientation of the isopropyl group relative to the planar nitro-imidazole core is critical for mapping hinge-region binding motifs and predicting intermolecular hydrogen-bond networks[2].

However, imidazole derivatives are notoriously prone to "oiling out" or precipitating as microcrystalline powders rather than forming the large, well-ordered single crystals required for traditional X-ray diffraction. This guide objectively evaluates three structural determination platforms—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—to help researchers select the optimal workflow based on sample availability, resolution requirements, and time constraints.

Comparative Performance Matrix

To objectively compare these technologies, we must evaluate them across the practical constraints of modern drug development: sample consumption, time-to-result, and data fidelity[3][4].

Performance MetricSCXRD (Gold Standard)MicroED (Rapid Alternative)PXRD + CSP (Bulk Analysis)
Sample Requirement > 50 µm single crystal< 1 µm nanocrystals (< 1 mg)Bulk powder (~10–50 mg)
Time-to-Result Weeks (crystallization bottleneck)< 24 Hours (direct from powder)Days (computationally heavy)
Resolution Limit ~ 0.7 – 0.8 Å~ 0.8 – 1.0 Å> 1.5 Å (often ambiguous)
Hydrogen Visibility Excellent (freely refined)Moderate (geometrically placed)Poor (inferred)
Absolute Configuration Yes (via anomalous dispersion)Challenging (dynamical refinement)No
Primary Limitation Crystal growth failureSample thickness limits (< 300 nm)Severe peak overlap in 1D

Mechanistic Causality: Why Electrons Over X-Rays?

The fundamental difference between SCXRD and MicroED lies in particle-matter interactions. SCXRD relies on X-ray photons scattering off the electron cloud of 4-nitro-1-(propan-2-yl)-1H-imidazole. Because this interaction is weak, a massive number of unit cells (a large crystal) is required to generate a detectable signal-to-noise ratio.

Conversely, MicroED utilizes an electron beam. Electrons interact with both the electron cloud and the positively charged atomic nuclei[3]. This interaction is 104 to 105 times stronger than X-ray scattering. The causality here dictates two critical experimental parameters:

  • The Advantage: You can obtain sub-angstrom resolution from crystals a billion times smaller than those needed for SCXRD, eliminating the need for crystal cultivation entirely[3][5].

  • The Constraint: If a crystal is thicker than ~300 nm, the electrons will scatter multiple times (dynamical scattering), distorting the structure factors and ruining the kinematic approximation used in data processing[6].

Experimental Workflows & Self-Validating Protocols

G Start 4-nitro-1-(propan-2-yl) -1H-imidazole (Powder) SCXRD_Prep SCXRD Prep Solvent Evaporation (Weeks) Start->SCXRD_Prep >50 µm crystals needed MicroED_Prep MicroED Prep Cryo-EM Grid (Minutes) Start->MicroED_Prep <1 µm nanocrystals PXRD_Prep PXRD Prep Capillary Loading (Minutes) Start->PXRD_Prep Bulk Powder SCXRD_Data SCXRD Data Collection X-ray Source SCXRD_Prep->SCXRD_Data Model Atomic Resolution Crystal Structure SCXRD_Data->Model 0.8 Å Resolution MicroED_Data MicroED Data Collection Electron Beam MicroED_Prep->MicroED_Data MicroED_Data->Model 0.8 - 1.0 Å Resolution PXRD_Data PXRD + Rietveld X-ray Source PXRD_Prep->PXRD_Data PXRD_Data->Model >1.5 Å Resolution

Figure 1: Comparative workflows for SCXRD, MicroED, and PXRD structural determination methods.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Best for: Establishing absolute configuration when time is not a constraint.

  • Vapor Diffusion Crystallization: Dissolve 10 mg of 4-nitro-1-(propan-2-yl)-1H-imidazole in 0.5 mL of ethyl acetate (solvent). Place the open vial inside a sealed chamber containing 3 mL of n-hexane (anti-solvent).

    • Causality: Slow vapor diffusion of the anti-solvent into the solvent gradually increases supersaturation. This thermodynamic control favors the nucleation of a few large crystals rather than rapid kinetic precipitation, which yields useless amorphous powder.

  • Crystal Mounting: Harvest a crystal (>50 µm) under a polarized light microscope and mount it on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Data Collection & Cryo-cooling: Flash-cool the crystal to 100 K in a nitrogen stream and expose it to a Cu-K α X-ray source.

    • Self-Validation Checkpoint: Collect 10 initial frames and calculate the internal agreement factor ( Rint​ ) and mosaicity. If mosaicity exceeds 1.0∘ , the crystal is likely twinned or cracked. Do not proceed. Abort and mount a new crystal to ensure data integrity.

  • Structure Solution: Solve using direct methods (e.g., SHELXT) and refine against F2 .

Protocol B: Microcrystal Electron Diffraction (MicroED)

Best for: Rapid turnaround directly from synthesized intermediate powders.

  • Dry Grinding: Place ~1 mg of the amorphous-looking 4-nitro-1-(propan-2-yl)-1H-imidazole powder between two glass slides and gently apply shear force[3][6].

    • Causality: Grinding fractures the microcrystals into nanometer-thick fragments. Because electrons have low penetrating power, samples must be <300 nm thick to prevent dynamical scattering from ruining the kinematic approximation used in standard crystallographic software[6].

  • Grid Deposition: Dust the fragmented powder onto a glow-discharged holey carbon copper TEM grid.

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen to protect the organic molecule from radiation damage caused by the electron beam[6].

    • Self-Validation Checkpoint: Screen the grid at low magnification. Switch to diffraction mode. If thick, continuous rings appear at 3.67 Å and 3.44 Å, the grid is contaminated with crystalline ice. Do not proceed. Discard the grid and prepare a fresh one in a lower-humidity environment.

  • Continuous Rotation Data Collection: Rotate the stage continuously at 0.5°/second while recording a diffraction movie using a fast camera (e.g., Ceta-D or Falcon 4)[4][5].

    • Causality: Continuous rotation integrates reflections across partials, mitigating the effects of dynamical scattering and providing highly accurate structure factors compared to older static tilt-series methods[6].

Protocol C: Powder X-Ray Diffraction (PXRD) with CSP

Best for: Bulk phase purity verification when single crystals cannot be isolated.

  • Capillary Loading: Pack 20 mg of the bulk powder into a 0.5 mm borosilicate glass capillary.

  • Data Collection: Collect high-resolution PXRD data from 2 θ = 2° to 50° using a synchrotron or high-flux laboratory source.

  • Crystal Structure Prediction (CSP): Generate conformers of 4-nitro-1-(propan-2-yl)-1H-imidazole in silico. Use quantum mechanical energy minimization to predict the most stable crystal packing motifs.

    • Self-Validation Checkpoint: Perform a Rietveld refinement of the predicted model against the experimental PXRD data. If the Goodness-of-Fit (GoF) is >2.0 or the Rwp​ is >10% , the predicted model does not accurately represent the bulk phase. Do not proceed. Re-evaluate the CSP energy landscapes and conformer generation parameters.

Conclusion & Recommendation

For the routine structural determination of synthetic intermediates like 4-nitro-1-(propan-2-yl)-1H-imidazole, MicroED is rapidly superseding SCXRD[4][7]. By eliminating the crystallization bottleneck, MicroED allows drug development professionals to move from a crude synthetic powder to an atomic-resolution structure in under 24 hours[3][4]. However, if absolute configuration is strictly required for regulatory IND/NDA filings, SCXRD remains the mandatory gold standard due to its reliable measurement of anomalous dispersion[4].

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science - ACS Publications. URL:[Link]

  • Microcrystal Electron Diffraction of Small Molecules - PMC - NIH. URL:[Link]

  • MicroED methodology and development | Structural Dynamics - AIP Publishing. URL:[Link]

  • Crystal structure determination with SCXRD & MicroED - XtalPi. URL:[Link]

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Nitroimidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with nitroimidazole-based compounds, understanding their electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method for probing the electronic transitions within these molecules, offering valuable insights into their structure and potential behavior. The position of the maximum absorption wavelength (λmax) is particularly sensitive to the nature and position of substituents on the nitroimidazole scaffold. This guide provides a comparative analysis of the UV-Vis absorption maxima of various substituted nitroimidazoles, supported by experimental data and an exploration of the underlying electronic principles.

The Significance of UV-Vis Spectroscopy in Nitroimidazole Research

Nitroimidazoles are a critical class of compounds with a broad spectrum of applications, most notably as antimicrobial and anticancer agents. Their biological activity is intrinsically linked to the electron-deficient nature of the nitroimidazole ring. UV-Vis spectroscopy allows for the characterization of the π-electron system of these molecules. The primary absorption bands in the UV-Vis region for nitroimidazoles arise from π → π* transitions. The energy of these transitions, and thus the λmax, is directly influenced by the substituents attached to the imidazole ring. Shifts in λmax can indicate successful synthesis of new derivatives, provide clues about the electronic environment of the chromophore, and can be used for quantitative analysis.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maximum of a nitroimidazole derivative is not a fixed value; it is highly dependent on the solvent and the pH of the medium. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For instance, polar solvents can stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the λmax. The protonation state of the imidazole ring also plays a crucial role, as it can significantly alter the electronic distribution within the molecule.

CompoundSubstituent at N1Other SubstituentsSolventλmax (nm)Reference
Metronidazole-CH₂CH₂OH2-CH₃0.1 N HCl277
Metronidazole-CH₂CH₂OH2-CH₃0.1M HCl/Water317
Metronidazole-CH₂CH₂OH2-CH₃Ethanol308.8
Metronidazole-CH₂CH₂OH2-CH₃Water~340
Tinidazole-CH₂CH₂SO₂Et2-CH₃Phosphate Buffer (pH 6.8)317
Tinidazole-CH₂CH₂SO₂Et2-CH₃0.5 N NaOH368.6
Ornidazole-CH(OH)CH₂Cl2-CH₃Water320
Secnidazole-CH₂CH(OH)CH₃2-CH₃Not SpecifiedNot Specified

The Influence of Substituents on Absorption Maxima: A Mechanistic Perspective

The electronic character of substituents on the nitroimidazole ring dictates the energy of the π → π* transitions and, consequently, the λmax. This can be understood by considering the interplay of inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-R), hydroxyl groups (-OH), and amino groups (-NH₂) can donate electron density to the imidazole ring. This donation can occur through an inductive effect (e.g., alkyl groups) or a resonance effect (e.g., -OH, -NH₂), where a lone pair of electrons on the heteroatom can delocalize into the π-system of the ring. This increase in electron density in the imidazole ring, which acts as a donor in the charge-transfer transition to the nitro group (acceptor), generally leads to a bathochromic shift (red shift) in the λmax. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the ring, such as additional nitro groups (-NO₂), cyano groups (-CN), or carbonyl groups (-C=O), will generally cause a hypsochromic shift (blue shift) or a less pronounced bathochromic shift compared to EDGs. These groups can withdraw electrons through inductive and/or resonance effects, stabilizing the ground state more than the excited state and thus increasing the energy gap for the π → π* transition.

Computational studies on substituted nitroimidazoles support these general principles, showing that the main electronic transition involves a charge transfer from the imidazole ring to the nitro group. Therefore, substituents that facilitate this charge transfer (EDGs on the imidazole ring) will lower the transition energy and shift the λmax to longer wavelengths.

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a standardized, step-by-step methodology for the accurate determination of the UV-Vis absorption maximum of a substituted nitroimidazole.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent is critical and should be reported with the results.

  • Nitroimidazole Sample: A pure sample of the substituted nitroimidazole.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: To accurately weigh the nitroimidazole sample.

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the nitroimidazole sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in a small amount of the chosen solvent and then dilute to the mark with the same solvent.

  • Working Solution (e.g., 10 µg/mL): Pipette an appropriate volume of the stock solution into a larger volumetric flask (e.g., 1 mL of stock solution into a 100 mL volumetric flask) and dilute to the mark with the solvent. The final concentration should be chosen to give an absorbance reading between 0.2 and 0.8 at the λmax for optimal accuracy.

3. Spectrophotometric Measurement:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blank Measurement: Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer. Fill another cuvette with the same solvent and place it in the sample beam. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the cuvette back into the sample holder.

  • Acquisition of the Spectrum: Scan the sample over the selected wavelength range. The instrument's software will display the absorption spectrum.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax. Record this value.

4. Data Analysis and Reporting:

  • Report the λmax value along with the solvent used and the concentration of the solution.

  • If investigating the effect of pH, repeat the measurements using buffered solutions of known pH, ensuring the buffer itself does not absorb in the region of interest.

  • For comparative studies, ensure that all measurements are performed under identical experimental conditions (solvent, temperature, and instrument parameters).

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh 1. Weigh Sample dissolve 2. Dissolve in Solvent weigh->dissolve stock 3. Prepare Stock Solution dissolve->stock dilute 4. Prepare Working Solution stock->dilute setup 5. Instrument Setup dilute->setup blank 6. Run Baseline setup->blank measure 7. Measure Sample blank->measure scan 8. Acquire Spectrum measure->scan find_lambda 9. Determine λmax scan->find_lambda report 10. Report Results find_lambda->report

Caption: A streamlined workflow for the determination of UV-Vis absorption maxima of substituted nitroimidazoles.

Logical Relationship of Substituent Effects

substituent_effects substituent Substituent on Nitroimidazole Ring edg Electron-Donating Group (EDG) substituent->edg e.g., -R, -OH, -NH₂ ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO₂, -CN, -C=O homo_lumo_gap HOMO-LUMO Energy Gap edg->homo_lumo_gap Decreases ewg->homo_lumo_gap Increases lambda_max Absorption Maximum (λmax) homo_lumo_gap->lambda_max Inversely Proportional shift Spectral Shift bathochromic Bathochromic (Red Shift) hypsochromic Hypsochromic (Blue Shift)

Caption: The influence of substituent electronic effects on the UV-Vis absorption maximum of nitroimidazoles.

Conclusion

The UV-Vis absorption maximum is a sensitive probe of the electronic structure of substituted nitroimidazoles. While a comprehensive experimental database is still evolving, the principles of substituent effects—electron donation leading to bathochromic shifts and electron withdrawal causing hypsochromic shifts—provide a robust framework for understanding and predicting the spectroscopic properties of novel derivatives. The provided experimental protocol offers a standardized approach to obtaining reliable and comparable λmax data, which is essential for the characterization and development of new nitroimidazole-based compounds in pharmaceutical research.

References

  • This study aimed to develop a green method in analyzing metronidazole compound using Fourier Transform Infrared (FTIR) and to ensure that this method is suitable to be done for tablet content determination, and then was compared to the established spectrophotometry ultraviolet-Visible (UV-Vis). Both methods were compared in terms of analysis parameters, effectiveness, and cost required. The

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4-nitro-1-(propan-2-yl)-1H-imidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.